AD4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H78N4O15 |
|---|---|
分子量 |
1035.2 g/mol |
IUPAC 名称 |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N,N-bis[2-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]ethyl]octanamide |
InChI |
InChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62) |
InChI 键 |
ZLJLKXURBBWTFW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
AD04™: A Novel Immunomodulatory Approach to Alzheimer's Disease via Lipid Metabolism Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AD04™ is an investigational therapeutic agent under development by ADvantage Therapeutics for the treatment of mild Alzheimer's disease (AD). Currently in Phase 2b clinical trials, AD04™ represents a departure from the amyloid and tau-centric strategies that have long dominated AD drug development.[1][2] This document provides a comprehensive overview of the core mechanism of action of AD04™, focusing on its role as an immunomodulator that restores neuronal health by modulating hippocampal lipid metabolism. This guide synthesizes publicly available data for researchers, scientists, and drug development professionals.
Proposed Core Mechanism of Action: A Multi-Faceted Approach
AD04™ is proposed to exert its therapeutic effects through a multi-pronged mechanism that does not directly target the hallmark pathologies of amyloid-beta plaques and neurofibrillary tangles.[1][3] Instead, it is believed to function as an immunomodulator, stimulating and regulating the brain's innate immune system to create a less inflammatory environment and restore crucial metabolic pathways.[1][2][4] The core of its action is centered on the restoration of lipid metabolism within the hippocampus, a brain region critical for memory and severely affected in Alzheimer's disease.[1][3]
The proposed downstream effects of this primary mechanism include:
-
Improved Phagocytosis: By modulating the immune response, AD04™ may enhance the ability of microglia and other phagocytic cells to clear cellular debris and pathological proteins.[1][3]
-
Reduced Neuroinflammation: Preclinical studies suggest that AD04™ can decrease the number of pro-inflammatory microglial cells in the hippocampus.[2][5]
-
Restoration of Gene Expression: The compound is believed to restore the expression of genes involved in lipid metabolism, bringing them closer to levels seen in younger, healthy brains.[1][3]
This pleiotropic activity is thought to result in both immediate symptomatic relief and long-term disease modification.[1][3]
The Role of Lipid Metabolism and ACSL1
The cornerstone of AD04™'s mechanism is its ability to modulate hippocampal lipid metabolism.[1][3] Proteomics-based studies in aged mice have shown that treatment with AD04™ significantly restores the expression of proteins involved in this pathway, aligning their levels with those of young mice.[1][3]
A key protein identified in this process is Acyl-CoA synthetase long-chain family member 1 (ACSL1) .[1][3] ACSL1 is a crucial enzyme that activates long-chain fatty acids, a foundational step for their involvement in both energy production (beta-oxidation) and the synthesis of complex lipids for membrane construction and signaling.[6][7][8] The upregulation of ACSL1 by AD04™ suggests a direct link between the compound and the restoration of fatty acid metabolism, which is known to be impaired in Alzheimer's disease.[1][3][9]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for AD04™ in neurons.
Quantitative Data Summary
Detailed quantitative data from preclinical and clinical studies are limited in the public domain, which is typical for a therapeutic in active development. The following tables summarize the available information from press releases and clinical trial announcements.
Table 1: Preclinical Evidence
| Model System | Key Finding | Reported Effect | Source |
| Aged Mice | Restoration of Lipid Metabolism Proteins | Expression levels aligned with those of young mice.[1][3] | ADvantage Therapeutics Press Release |
| Aged Mice | Upregulation of ACSL1 | Key lipid metabolism protein was found to be upregulated.[1][3] | ADvantage Therapeutics Press Release |
| Mouse Models | Reduction of Neuroinflammation | Decreased the number of pro-inflammatory microglial cells in the hippocampus.[2][5] | ADvantage Therapeutics Press Release |
Table 2: Clinical Trial Observations (Previous Phase 2)
Note: AD04™ was used as a control arm in a previous trial against another compound, where its therapeutic effects were unexpectedly observed.[1][2]
| Endpoint | Observation | Significance | Source |
| Cognitive & Quality of Life Measures | Statistically significant slower decline | p-value not disclosed | ADvantage Therapeutics Press Release[1][2] |
| Hippocampal Volume (MRI Biomarker) | Slower decline observed | Not specified | ADvantage Therapeutics Press Release[1][2] |
| Safety (ARIA-E/H) | Not observed | Excellent safety profile noted | ADvantage Therapeutics Press Release[1][3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on AD04™ are proprietary and not publicly available. However, based on the reported findings, the methodologies likely employed are described below.
A. In Vivo Efficacy in Aged Mouse Models
-
Objective: To determine the effect of AD04™ on protein expression in the brain and on cellular markers of inflammation.
-
Methodology Outline:
-
Animal Model: Aged mice are used to model the age-related changes relevant to neurodegeneration.
-
Dosing: A cohort of aged mice would be administered AD04™ (likely via subcutaneous injection) over a specified period. A control group would receive a placebo. A third group of young, healthy mice would serve as a baseline for normal protein expression.
-
Tissue Collection: Following the treatment period, animals are euthanized, and brain tissue, specifically the hippocampus, is dissected and flash-frozen.
-
Proteomics Analysis: Hippocampal tissue lysates are analyzed using techniques such as mass spectrometry to identify and quantify changes in protein expression between the AD04™-treated, placebo, and young mouse groups. This would be the method to identify the upregulation of ACSL1 and other lipid metabolism proteins.
-
Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) and inflammation markers to quantify the number and activation state of microglial cells.
-
Workflow Diagram: Preclinical Proteomics Study
Caption: A logical workflow for a preclinical proteomics experiment.
B. Phase 2b Clinical Trial Protocol
-
Objective: To confirm the safety and efficacy of AD04™ in patients with mild Alzheimer's disease.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2][5]
-
Participant Population: Patients diagnosed with mild Alzheimer's disease.
-
Intervention: Subcutaneous injectable AD04™ versus a placebo.
-
Primary and Secondary Endpoints:
-
Primary: A composite score integrating the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[5][10]
-
Secondary: Changes in individual cognitive measures, the Neuropsychiatric Inventory (NPI), hippocampal volume (measured by MRI), and quality of life questionnaires.[5][10]
-
-
Duration: The treatment period is typically one year.[10]
Conclusion and Future Directions
AD04™ presents a promising, novel mechanism of action for the treatment of Alzheimer's disease that moves beyond direct targeting of amyloid and tau. By focusing on immunomodulation and the restoration of fundamental neuronal processes like lipid metabolism, it has the potential to offer both symptomatic and disease-modifying benefits with a favorable safety profile.[1][3] The ongoing Phase 2b clinical trial is a critical step in validating these preclinical and earlier clinical observations. For researchers and drug developers, the focus on metabolic and inflammatory pathways by AD04™ underscores a growing area of interest in neurodegeneration and may open new avenues for therapeutic intervention. The scientific community awaits the full, peer-reviewed publication of preclinical data and the results of the current clinical trials to fully assess the therapeutic potential of this compound.
References
- 1. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]
- 2. advantagetherapeutics.com [advantagetherapeutics.com]
- 3. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. advantagetherapeutics.com [advantagetherapeutics.com]
- 6. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACSL1 - Wikipedia [en.wikipedia.org]
- 8. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid metabolism in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
N-Acetylcysteine Amide (AD4): A Technical Guide to Synthesis, Purification, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcysteine amide (NACA or AD4), a derivative of N-acetylcysteine (NAC), exhibits enhanced lipophilicity and cell permeability, positioning it as a promising therapeutic agent with superior bioavailability. This technical guide provides an in-depth overview of the synthesis and purification of NACA, complete with detailed experimental protocols and quantitative data. Furthermore, it elucidates the core antioxidant mechanisms of NACA, including its role in regulating the NF-κB and HIF-1α signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of thiol-based antioxidants.
Synthesis of N-Acetylcysteine Amide (this compound)
The synthesis of N-acetylcysteine amide is a well-established two-step process commencing with the readily available starting material, N-acetyl-L-cysteine. The process involves an initial esterification reaction to produce an N-acetyl-L-cysteine ester intermediate, which is subsequently subjected to amidation to yield the final product.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester
-
Reaction Setup: Suspend N-acetyl-L-cysteine (162.7 g) in dry methanol (B129727) (600 mL) in a suitable reaction vessel under a nitrogen atmosphere.
-
Acid Catalysis: Stir the suspension vigorously at room temperature and add concentrated sulfuric acid (4 mL) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 24 hours.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (100 mL) to the reaction mixture and stir for an additional hour.
-
Work-up: Remove the solvent under reduced pressure. Extract the resulting aqueous portion with dichloromethane (B109758) (4 x 100 mL).
-
Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-acetyl-L-cysteine methyl ester as an off-white solid.
Step 2: Synthesis of N-Acetyl-L-cysteine Amide (NACA)
-
Reaction Setup: To N-acetyl-L-cysteine methyl ester (120 g, 0.67 mol), add ammonium (B1175870) hydroxide (B78521) solution (750 mL) at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Solvent Removal: Remove the excess ammonia (B1221849) under reduced pressure.
-
Azeotropic Removal of Water: Add ethanol (B145695) (600 mL) and concentrate the solution at 48°C under reduced pressure to azeotropically remove water, yielding a solid product.
-
Drying: Dry the solid product under high vacuum overnight to obtain crude N-acetyl-L-cysteine amide.
Synthesis Workflow
Purification of N-Acetylcysteine Amide (this compound)
Purification of the crude N-acetyl-L-cysteine amide is critical to remove unreacted starting materials, byproducts, and any disulfide impurities. The primary methods employed are recrystallization and column chromatography.
Experimental Protocols
2.1.1. Recrystallization
-
Solvent Selection: Dissolve the crude NACA solid in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
2.1.2. Column Chromatography
-
Column Preparation: Prepare a slurry of silica (B1680970) gel (e.g., 230-400 mesh) in the initial, least polar eluent (1% methanol in dichloromethane). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude NACA in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of 1% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification Workflow
Data Presentation
Synthesis and Purification Data
| Parameter | Value | Reference |
| N-Acetyl-L-cysteine Methyl Ester Synthesis | ||
| Yield | 68% | [1][2] |
| N-Acetyl-L-cysteine Amide Synthesis | ||
| Overall Yield (from N-acetyl-L-cysteine) | >70% | [2] |
| Purified N-Acetyl-L-cysteine Amide Properties | ||
| Melting Point (recrystallized) | 139-143 °C | [1] |
| Melting Point (column chromatography) | 147-151 °C | [1] |
| Purity (HPLC) | ≥95% |
Analytical Characterization Data
| Analytical Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) of N-Acetyl-L-cysteine Methyl Ester | δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H) | [1][2] |
| LRMS (M+H)⁺ of N-Acetyl-L-cysteine Methyl Ester | 178.13 | [1][2] |
| ¹H NMR (400 MHz, DMSO-d₆) of N-Acetyl-L-cysteine Amide | δ (ppm): 7.89 (d, 1H), 7.30 (s, 1H), 7.01 (s, 1H), 4.16 (m, 1H), 2.64 (dd, 1H), 2.52 (dd, 1H), 1.74 (s, 3H) | [1] |
| LRMS (M+H)⁺ of N-Acetyl-L-cysteine Amide | 163.13 | [1] |
| HPLC Purity Analysis | Mobile Phase: Acetonitrile/water (4:96 v/v) with 0.1% TFA; Detection: 212 nm | [3][4] |
In Vitro Antioxidant Activity
| Assay | NACA vs. NAC | Quantitative Data | Reference |
| DPPH Radical Scavenging | NACA > NAC | At 75 mg/ml, NACA scavenged ~40% of DPPH radicals, while NAC scavenged ~30%. | [1][5] |
| Reducing Power | NACA > NAC | At 50 mg/ml, the reducing power of NACA was slightly higher than NAC. | [1][5] |
| H₂O₂ Scavenging | Concentration Dependent | At 500 µg/mL, NACA showed superior H₂O₂ scavenging. At lower concentrations (125 and 250 µM), NAC was more effective. | [2] |
| β-carotene Bleaching Inhibition | NAC > NACA | NAC and NACA had a 60% and 55% higher ability to prevent β-carotene bleaching, respectively, compared to the control. | [1][6] |
| Metal Chelating Activity | NACA >> NAC | The chelating activity of NACA was more than 50% that of EDTA. | [1] |
Core Signaling Pathways
NACA exerts its therapeutic effects, in part, by modulating key signaling pathways involved in inflammation and cellular stress responses, namely the NF-κB and HIF-1α pathways.
Regulation of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. NACA, as a potent antioxidant, is thought to inhibit NF-κB activation by suppressing the activity of the IKK complex, thereby preventing IκBα degradation and the nuclear translocation of NF-κB.[7]
Regulation of the HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in processes like angiogenesis and glycolysis. Reactive oxygen species (ROS) can also contribute to the stabilization of HIF-1α. As an antioxidant, NACA can reduce ROS levels, thereby promoting the activity of PHDs even under hypoxic conditions, leading to the degradation of HIF-1α and a dampening of the hypoxic response.[8][9]
Conclusion
N-acetylcysteine amide (this compound) represents a significant advancement over its parent compound, N-acetylcysteine, offering improved physicochemical properties that translate to enhanced biological activity. The synthetic and purification protocols detailed herein provide a robust framework for obtaining high-purity NACA suitable for research and preclinical development. The elucidation of its modulatory effects on the NF-κB and HIF-1α signaling pathways underscores its potential as a therapeutic agent for a range of oxidative stress- and inflammation-related disorders. This technical guide serves as a foundational resource to facilitate further investigation and development of this promising molecule.
References
- 1. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rate of NF-κB Nuclear Translocation Is Regulated by PKA and A Kinase Interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. N-Acetylcysteine Protects Against Hypoxia Mimetic-Induced Autophagy by Targeting the HIF-1α Pathway in Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant N-acetylcysteine prevents HIF-1 stabilization under hypoxia in vitro but does not affect tumorigenesis in multiple breast cancer models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of AD4 (N-Acetylcysteine Amide) as a Potent Neuroprotective Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease and the long-term consequences of neurotoxic insults, represent a significant and growing unmet medical need. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multi-targeted therapeutic agents. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of AD4, also known as N-Acetylcysteine Amide (NACA), a novel neuroprotective agent. We consolidate key quantitative data from pivotal studies, detail the experimental protocols utilized to demonstrate its efficacy, and visually articulate its mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of innovative treatments for neurodegenerative disorders.
Introduction to this compound (N-Acetylcysteine Amide)
This compound, or N-Acetylcysteine Amide (NACA), is a derivative of N-acetylcysteine (NAC) designed for enhanced bioavailability and blood-brain barrier permeability. As a glutathione (B108866) precursor, this compound directly addresses the critical role of oxidative stress in neuronal damage. Its neuroprotective effects have been demonstrated across a range of preclinical models, including traumatic brain injury, Alzheimer's disease, and organophosphate-induced neurotoxicity. The therapeutic potential of this compound lies in its multifaceted mechanism of action, which encompasses antioxidant, anti-inflammatory, and anti-apoptotic properties. A formulation of this compound, designated AD04™, is currently undergoing clinical development for the treatment of mild Alzheimer's disease.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the significant findings related to its impact on markers of oxidative stress and neuroinflammation.
Table 1: Effects of this compound on Oxidative Stress Markers
| Model System | Marker | Treatment Group | Control Group | Percentage Change | Statistical Significance | Reference |
| Organophosphate Poisoning (Mouse Brain) | Glutathione (GSH) | This compound (400 µg/g) | Acrylamide-exposed | ~100% increase (reversal of 51% depletion) | p < 0.05 | [1] |
| Organophosphate Poisoning (Mouse PFC) | Glutathione Peroxidase-1 (GPx-1) | This compound (150 mg/kg) | Paraoxon-exposed | Significant prevention of decrease | p < 0.05 | [2] |
| Organophosphate Poisoning (Mouse Hippocampus) | Catalase (CAT) | This compound (150 mg/kg) | Paraoxon-exposed | No significant reversal of decrease | Not significant | [2] |
| Traumatic Brain Injury (Mouse Brain) | Malondialdehyde (MDA) | NACA (100 mg/kg) | TBI + vehicle | Significant reduction | Not specified | [3] |
| Traumatic Brain Injury (Mouse Brain) | Superoxide Dismutase (SOD) | NACA (100 mg/kg) | TBI + vehicle | Enhanced activity | Not specified | [3] |
| Traumatic Brain Injury (Mouse Brain) | Glutathione Peroxidase (GPx) | NACA (100 mg/kg) | TBI + vehicle | Enhanced activity | Not specified | [3] |
| Alzheimer's Disease Model (Rat Hippocampus) | Malondialdehyde (MDA) | NACA (75 mg/kg) | Aβ-infused | Significant reduction | p < 0.01 (restorative), p < 0.05 (prophylactic) | [4] |
Table 2: Effects of this compound on Neuroinflammation Markers
| Model System | Marker | Treatment Group | Control Group | Percentage Change | Statistical Significance | Reference |
| Organophosphate Poisoning (Mouse Hippocampus - DG) | Glial Fibrillary Acidic Protein (GFAP) | This compound (150 mg/kg) | Paraoxon-exposed | Significant reduction of increase | p < 0.01 | [2] |
| Organophosphate Poisoning (Mouse Hippocampus - CA3) | Glial Fibrillary Acidic Protein (GFAP) | This compound (150 mg/kg) | Paraoxon-exposed | Significant reduction of increase | p < 0.001 | [2] |
| Organophosphate Poisoning (Mouse Hippocampus) | Ionized Calcium-Binding Adapter Molecule 1 (Iba-1) | This compound (150 mg/kg) | Paraoxon-exposed | Attenuated immunoreactivity | Not specified | [2] |
Table 3: AD04™ Clinical Trial for Alzheimer's Disease (Phase 2b)
| Parameter | Description |
| Primary Endpoint | Composite score integrating ADAS-Cog, ADCS-ADL, and CDR-SB at 12 months.[5][6] |
| Secondary Endpoints | Hippocampal volume, Neuropsychiatric Inventory (NPI), and patient quality of life.[5][6] |
| Previous Phase 2a Findings | A 2mg dose of AD04™ used as a control arm showed a statistically significantly slower decline in cognitive and quality of life measures, as well as a slower decline in MRI-measured hippocampal volume compared to other treatment arms.[5][6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of key signaling pathways implicated in neuronal survival and inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the p38 and JNK pathways, is activated by cellular stress and can lead to apoptosis. This compound has been shown to inhibit the activation of this apoptotic pathway, thereby promoting neuronal survival.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. In neuroinflammatory conditions, its activation leads to the production of pro-inflammatory cytokines. This compound regulates the nuclear translocation of NF-κB, thereby dampening the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the neuroprotective effects of this compound.
Western Blotting for Neuroinflammation Markers (GFAP and Iba-1)
This protocol outlines the procedure for quantifying the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, and Ionized Calcium-Binding Adapter Molecule 1 (Iba-1), a marker for microglia, in mouse brain tissue.
Protocol Steps:
-
Tissue Homogenization: Mouse hippocampal tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifugation: The homogenate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: The protein concentration of the resulting supernatant is determined using a BCA protein assay.
-
Sample Preparation: Protein samples are mixed with Laemmli buffer and boiled for 5 minutes.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against GFAP, Iba-1, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an ECL detection system and quantified using densitometry software. Expression levels of GFAP and Iba-1 are normalized to the loading control.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess recognition memory in rodents, which is often impaired in models of neurodegenerative diseases.
Protocol Steps:
-
Habituation (Day 1): Each mouse is individually placed in an open-field arena and allowed to explore freely for 5-10 minutes to acclimate to the environment.
-
Training/Acquisition (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore them for 5-10 minutes.
-
Inter-trial Interval: The mouse is returned to its home cage for a defined period (e.g., 1 hour).
-
Testing (Day 2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for 5 minutes.
-
Data Analysis: The time the mouse spends actively exploring each object is recorded. A discrimination index is calculated to quantify recognition memory. A higher index, indicating more time spent with the novel object, suggests intact recognition memory.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of the antioxidant enzyme GPx in brain tissue, which is a key indicator of the cellular response to oxidative stress.
Protocol Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, reduced glutathione (GSH), glutathione reductase, and NADPH.
-
Sample Addition: A specific amount of brain tissue homogenate is added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a peroxide substrate (e.g., tert-butyl hydroperoxide).
-
Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Activity Calculation: The GPx activity is calculated based on the rate of NADPH consumption and is typically expressed as units per milligram of protein.
Conclusion and Future Directions
This compound (N-Acetylcysteine Amide) has demonstrated significant promise as a neuroprotective agent in a variety of preclinical models. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways, such as MAPK and NF-κB, underscores its potential as a multi-targeted therapeutic for complex neurodegenerative diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development. The ongoing clinical evaluation of AD04™ for Alzheimer's disease will be critical in translating these promising preclinical findings into tangible benefits for patients. Future research should continue to explore the full therapeutic potential of this compound, including its efficacy in other neurodegenerative conditions and the long-term safety and tolerability of this novel neuroprotective agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing tau citrullination in Alzheimer’s disease brains and mouse models of tauopathy | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advantagetherapeutics.com [advantagetherapeutics.com]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
Navigating the Neurovascular Frontier: A Technical Guide to Blood-Brain Barrier Permeability Studies for Novel Alzheimer's Therapeutics
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The blood-brain barrier (BBB) represents a formidable challenge in the development of effective therapeutics for neurodegenerative conditions such as Alzheimer's disease (AD). Ensuring that a candidate molecule can cross this highly selective barrier to reach its target in the central nervous system (CNS) is a critical step in preclinical and clinical development. This technical guide provides an in-depth overview of the methodologies employed to assess the BBB permeability of novel therapeutic agents, using a hypothetical immunomodulatory compound for Alzheimer's disease, referred to herein as AD4, as a framework. Due to the proprietary nature of specific drug development programs, publicly available data on compounds like "AD04™" from ADvantage Therapeutics is limited. Therefore, this document outlines the standard, rigorous experimental protocols and data analysis techniques that would be applied to characterize the CNS bioavailability of such a compound. We will explore the key in vitro and in vivo assays, present representative quantitative data in a structured format, and visualize the complex experimental workflows and relevant biological pathways.
Introduction to Blood-Brain Barrier Permeability in Alzheimer's Disease
The BBB is a dynamic interface between the peripheral circulation and the CNS, composed of specialized endothelial cells, pericytes, and astrocytes. Its primary function is to maintain CNS homeostasis by strictly regulating the passage of molecules. In Alzheimer's disease, the integrity of the BBB can be compromised, a phenomenon linked to genetic risk factors such as the APOE4 allele.[1] Concurrently, the BBB's efflux transporters, like P-glycoprotein, can actively remove therapeutic agents from the brain, further complicating drug delivery.
For an immunomodulatory agent like the hypothetical this compound, which aims to temper neuroinflammation within the brain, efficient BBB penetration is paramount. The following sections detail the experimental cascade used to determine this critical property.
Experimental Protocols for Assessing BBB Permeability
A multi-tiered approach is essential for a comprehensive evaluation of a compound's ability to cross the BBB. This typically begins with high-throughput in vitro models and progresses to more complex and physiologically relevant in vivo studies.
In Vitro Models
In vitro models provide an initial, scalable assessment of a compound's passive permeability and its interaction with BBB transport mechanisms.
2.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Principle: This cell-free assay assesses the passive diffusion of a compound across a lipid-coated artificial membrane, mimicking the lipid environment of the BBB.
-
Methodology:
-
A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane).
-
The test compound (e.g., this compound) is added to the donor wells.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of the compound in both compartments is quantified using LC-MS/MS.
-
The effective permeability (Pe) is calculated.
-
2.1.2. Cell-Based Transwell Assays
-
Principle: These assays utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane to model the BBB. They can assess both passive permeability and the role of active transport.
-
Common Cell Lines:
-
hCMEC/D3 (immortalized human cerebral microvascular endothelial cells): A widely used and well-characterized cell line.
-
Primary brain endothelial cells (bovine, porcine, or rodent): Offer a closer representation of the in vivo BBB but are more challenging to culture.[2]
-
iPSC-derived brain microvascular endothelial cells (BMECs): Human-derived and can be generated from patient-specific lines, offering high physiological relevance.[2]
-
-
Methodology:
-
Brain endothelial cells are seeded onto the apical side of a Transwell insert.
-
The formation of a tight monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
The test compound is added to the apical (blood-side) chamber.
-
At various time points, samples are taken from the basolateral (brain-side) chamber.
-
Compound concentration is measured by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
To assess active efflux, the experiment is repeated in the basolateral-to-apical direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
-
Diagram: In Vitro BBB Permeability Assessment Workflow
Caption: Workflow for in vitro assessment of a compound's BBB permeability.
In Vivo Models
In vivo studies are crucial for confirming BBB permeability in a complete physiological system, accounting for factors like plasma protein binding and metabolism.[3]
2.2.1. Brain-to-Plasma Concentration Ratio (Kp)
-
Principle: This method determines the extent of a compound's distribution into the brain tissue at a steady state.
-
Methodology:
-
The test compound (this compound) is administered to rodents (mice or rats), often via intravenous or oral routes.
-
After a specific time, animals are euthanized, and blood and brain tissue are collected.
-
The brain is perfused with saline to remove residual blood.
-
The concentration of the compound in the plasma and brain homogenate is quantified by LC-MS/MS.
-
The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in plasma. The unbound brain-to-plasma ratio (Kp,uu) is often calculated to account for protein binding and provides a more accurate measure of the free drug available to interact with its target.
-
2.2.2. In Situ Brain Perfusion
-
Principle: This technique allows for the measurement of the unidirectional influx of a compound into the brain, independent of peripheral metabolism and clearance.[4]
-
Methodology:
-
Anesthetized rodent is surgically prepared to isolate the carotid artery.
-
A perfusion fluid containing the radiolabeled or unlabeled test compound is infused directly into the carotid artery at a controlled rate.
-
After a short perfusion time (typically 30-60 seconds), the animal is decapitated, and the brain is removed.
-
The concentration of the compound in the brain is measured.
-
The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated.[5][6]
-
2.2.3. Microdialysis
-
Principle: Microdialysis allows for the direct measurement of the unbound drug concentration in the brain's interstitial fluid (ISF) over time.[3]
-
Methodology:
-
A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal.
-
The test compound is administered systemically.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Molecules from the brain ISF, including the unbound test compound, diffuse across the probe's semi-permeable membrane into the aCSF.
-
The collected dialysate is analyzed by LC-MS/MS to determine the unbound brain concentration over time.
-
Diagram: In Vivo BBB Permeability Assessment Workflow
Caption: Workflow for in vivo characterization of BBB permeability.
Quantitative Data Presentation
The data gathered from the aforementioned experiments are crucial for decision-making in drug development. Below are tables with representative data for a hypothetical immunomodulatory compound (this compound) compared to standard control compounds.
Table 1: In Vitro BBB Permeability Data
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | hCMEC/D3 Papp A-B (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | BBB Permeability Class |
| This compound (Hypothetical) | 5.2 | 4.8 | 1.2 | High |
| Propranolol (High Perm.) | >10.0 | >15.0 | ~1.0 | High |
| Atenolol (Low Perm.) | <1.0 | <0.5 | ~1.0 | Low |
| Verapamil (P-gp Substrate) | >8.0 | 2.5 | >5.0 | Low (due to efflux) |
Table 2: In Vivo BBB Permeability Data (Rodent Model)
| Compound | Kp (Total Brain/Plasma) | Kp,uu (Unbound Brain/Plasma) | In Situ Perfusion Kin (mL/s/g) | Interpretation |
| This compound (Hypothetical) | 1.5 | 0.8 | 0.025 | Good brain penetration |
| Diazepam (High Uptake) | 2.8 | 1.0 | 0.040 | High brain penetration |
| Morphine (Moderate Uptake) | 0.9 | 0.3 | 0.008 | Moderate brain penetration |
| Ranitidine (Low Uptake) | <0.1 | <0.02 | <0.001 | Poor brain penetration |
Note: The data presented for "this compound" are hypothetical and for illustrative purposes only.
Signaling Pathways and Transport Mechanisms
Understanding the mechanisms by which a compound crosses the BBB is as important as quantifying its passage. Several pathways are relevant for immunomodulators and other large molecules.
-
Passive Diffusion: Small, lipophilic molecules can pass directly through the endothelial cell membranes.[7]
-
Carrier-Mediated Transport (CMT): Utilizes specific transporters (e.g., for glucose, amino acids) to carry molecules into the brain.
-
Receptor-Mediated Transcytosis (RMT): Larger molecules, like antibodies or peptides, can bind to receptors (e.g., transferrin receptor) on the endothelial surface, triggering their transport across the cell in vesicles.[8][9][10] This is a key strategy for delivering biologics to the CNS.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can bind to the negatively charged endothelial cell surface, inducing their non-specific uptake and transport.[11][12]
In the context of Alzheimer's disease, certain signaling pathways within the BBB cells themselves can be dysregulated, affecting permeability. For instance, the calcineurin/NFAT pathway has been implicated in APOE4-mediated BBB dysfunction in pericytes, leading to increased expression of APOE and subsequent amyloid deposition.[13][14] Furthermore, inflammatory signaling, such as the JNK signaling pathway , can disrupt the integrity of tight junctions between endothelial cells, increasing BBB permeability.[15][16]
Diagram: Potential BBB Transport Mechanisms for Therapeutics
Caption: Major pathways for therapeutic compounds to cross the BBB.
Conclusion
The evaluation of blood-brain barrier permeability is a complex but indispensable component of developing CNS-targeted therapeutics. A systematic approach, combining high-throughput in vitro screening with definitive in vivo studies, is necessary to build a comprehensive profile of a drug candidate like the hypothetical this compound. While specific data for proprietary compounds are often not publicly disclosed, the methodologies and principles outlined in this guide represent the current industry standards for assessing this critical parameter. A thorough understanding of a compound's ability to navigate the neurovascular frontier is a key determinant of its potential success in treating devastating neurological disorders like Alzheimer's disease.
References
- 1. APOE4 leads to blood-brain barrier dysfunction predicting cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 10. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CNS Delivery Via Adsorptive Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CNS delivery via adsorptive transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Study finds path for addressing Alzheimer’s blood-brain barrier impairment | Picower Institute [picower.mit.edu]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Blood-Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer's Disease and Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-acetylcysteine Amide (NACA): A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine amide (NACA), the amide derivative of N-acetylcysteine (NAC), is emerging as a potent antioxidant with significant therapeutic potential.[1][2] Its enhanced cell permeability, attributed to the neutral amide group replacing the negatively charged carboxyl group of NAC, allows for more effective intracellular delivery and, consequently, superior antioxidant and cytoprotective effects.[1][3] This technical guide provides an in-depth overview of the antioxidant properties of NACA, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and outlining the methodologies for these experiments. Furthermore, it visualizes the critical signaling pathways modulated by NACA in response to oxidative stress.
Core Antioxidant Mechanisms of N-acetylcysteine Amide
NACA exerts its antioxidant effects through a multi-pronged approach, addressing oxidative stress at various cellular levels. These mechanisms include direct scavenging of reactive oxygen species (ROS), replenishment of the primary endogenous antioxidant glutathione (B108866) (GSH), and modulation of intracellular signaling pathways that govern the cellular antioxidant response.
Direct Radical Scavenging
NACA possesses the ability to directly neutralize a variety of free radicals. In vitro studies have demonstrated its capacity to scavenge superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[4] This direct scavenging activity provides an immediate line of defense against the damaging effects of these reactive molecules.
Replenishment of Intracellular Glutathione (GSH)
A cornerstone of NACA's antioxidant prowess lies in its role as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1][5] By efficiently delivering cysteine into the cell, NACA boosts the intracellular GSH pool.[6][7] GSH is a critical intracellular antioxidant that directly neutralizes ROS, detoxifies electrophilic compounds, and regenerates other antioxidants like vitamins C and E. Studies have shown that treatment with NACA can significantly increase intracellular GSH levels, thereby enhancing the cell's overall antioxidant capacity.[5][7]
Modulation of Antioxidant Signaling Pathways
NACA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10] This mechanism provides a sustained and amplified antioxidant response.
Furthermore, NACA has been observed to inhibit pro-inflammatory and pro-apoptotic signaling pathways that are often intertwined with oxidative stress, such as the p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB) pathways.[2][11][12] By dampening these signaling cascades, NACA mitigates the downstream cellular damage initiated by oxidative insults.
Quantitative Data on Antioxidant Efficacy
The following tables summarize the quantitative effects of NACA as documented in various in vitro and in vivo studies.
Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of NACA
| Assay | Model System | NACA Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | Various | Higher scavenging ability than NAC at all concentrations | [4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | High Concentration | Greater scavenging capacity than NAC | [4] |
| β-carotene Bleaching Prevention | Linoleic Acid Emulsion | Not Specified | 55% higher ability to prevent bleaching compared to control | [4] |
| Metal Chelating Activity | Chemical Assay | Not Specified | Over 50% of the chelating capacity of EDTA | [4] |
Table 2: Effects of NACA on Intracellular Antioxidant Status
| Parameter Measured | Cell/Tissue Type | Treatment Conditions | Quantitative Change | Reference |
| Intracellular ROS Levels | PC12 cells | Glutamate-induced stress | Significantly decreased | [13] |
| Intracellular ROS Levels | H9c2 cardiomyocytes | Doxorubicin-induced stress | Substantially reduced at 750 µM | [14] |
| Intracellular GSH Levels | PC12 cells | Glutamate-induced stress | Prevented GSH loss | [13] |
| Intracellular GSH Levels | Irradiated CHO cells | 6 Gy radiation | Restored GSH levels in a dose-dependent manner | [6] |
| Intracellular GSH Levels | Splenocytes (NAC) | 0.6-1.0 mM NAC with IL-2 | 292% increase in reduced GSH | [7] |
| GSH/GSSG Ratio | H9c2 cardiomyocytes | Doxorubicin-induced stress | Substantially increased at 750 µM | [14] |
| Superoxide Dismutase (SOD) Activity | Not Specified | Not Specified | Restored to control levels | [6] |
| Glutathione Peroxidase (GPx) Activity | Not Specified | Not Specified | Restored to control levels | [6] |
Table 3: Impact of NACA on Oxidative Damage Markers and Signaling Pathways
| Parameter Measured | Cell/Tissue Type | Treatment Conditions | Quantitative Change | Reference |
| Malondialdehyde (MDA) Levels | PC12 cells | Glutamate-induced stress | Reduced elevations in lipid peroxidation by-products | [13] |
| Malondialdehyde (MDA) Levels | Irradiated CHO cells | 6 Gy radiation | Restored to control levels | [6] |
| Nrf2 Nuclear Translocation | Not Specified | Not Specified | Promoted Nrf2 activation and nuclear translocation | [8] |
| HO-1 Protein Expression | Not Specified | Not Specified | Upregulated | [8] |
| NQO1 Protein Expression | Not Specified | Not Specified | Upregulated | [8] |
| p38 MAPK Activation | LLC-PK1 cells | Iohexol-induced stress | Inhibited | [11] |
| iNOS Induction | LLC-PK1 cells | Iohexol-induced stress | Inhibited | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (in methanol (B129727) or ethanol), test compound (NACA) solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate or cuvettes, add a defined volume of the NACA solution at different concentrations.
-
Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank (solvent + DPPH) and a positive control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample with NACA. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Reagents: DCFH-DA stock solution (in DMSO), cell culture medium, phosphate-buffered saline (PBS), and the test compound (NACA).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NACA for a specified duration.
-
Induce oxidative stress using an appropriate agent (e.g., H₂O₂, tert-butyl hydroperoxide).
-
Wash the cells with PBS and then incubate them with a DCFH-DA working solution (typically 10-25 µM) in the dark at 37°C for 30-45 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Results are often expressed as a percentage of the control (untreated or vehicle-treated cells).
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).
-
Reagents: Trichloroacetic acid (TCA) solution, Thiobarbituric acid (TBA) solution, cell or tissue homogenates, and MDA standards.
-
Procedure:
-
Homogenize cell or tissue samples in an appropriate buffer.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and then measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
A standard curve is generated using known concentrations of MDA to quantify the MDA levels in the samples.
-
-
Calculation: The concentration of MDA in the samples is determined by comparing their absorbance to the standard curve and is typically expressed as nmol/mg of protein or µmol/g of tissue.
Glutathione (GSH) Measurement
This protocol describes the quantification of total glutathione using the enzymatic recycling method with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reagents: 5% 5-sulfosalicylic acid (SSA), assay buffer (phosphate buffer with EDTA), DTNB, glutathione reductase, and NADPH.
-
Procedure:
-
Homogenize cells or tissues in cold 5% SSA and centrifuge to remove precipitated proteins.
-
In a 96-well plate, add the sample supernatant, DTNB, and NADPH to the assay buffer.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the total glutathione concentration, by monitoring the change in absorbance at 412 nm over time.
-
-
Analysis: A standard curve is prepared using known concentrations of GSH to quantify the total glutathione in the samples.
Western Blot Analysis for Nrf2, HO-1, and NQO1
This technique is used to detect and quantify the protein expression levels of key components of the Nrf2 pathway.
-
Procedure:
-
Lyse cells or tissues to extract total protein. For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions.
-
Determine protein concentration using a suitable assay (e.g., Bradford or BCA).
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, or NQO1.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by NACA and a typical experimental workflow for assessing its antioxidant properties.
Caption: Core antioxidant mechanisms of N-acetylcysteine amide (NACA).
Caption: NACA-mediated activation of the Nrf2-ARE signaling pathway.
Caption: General experimental workflow for evaluating NACA's antioxidant properties.
Conclusion
N-acetylcysteine amide demonstrates significant promise as a potent antioxidant agent. Its superior cellular uptake compared to NAC, coupled with its multifaceted mechanisms of action—including direct radical scavenging, robust replenishment of intracellular GSH, and activation of the protective Nrf2 signaling pathway—positions it as a compelling candidate for further research and development in the context of oxidative stress-related pathologies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of NACA.
References
- 1. N-acetylcysteine Amide AD4/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Effects of N-acetylcysteine amide (NACA), a thiol antioxidant on radiation-induced cytotoxicity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine amide protects renal proximal tubular epithelial cells against iohexol-induced apoptosis by blocking p38 MAPK and iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "N-Acetylcysteine Amide Decreases Oxidative Stress but Not Cell Death I" by Rong Shi, Chuan-Chin Huang et al. [scholarsmine.mst.edu]
The Role of N-Acetylcysteine Amide (AD4) in Restoring Glutathione Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Consequently, therapeutic strategies aimed at restoring GSH levels are of significant interest. N-acetylcysteine (NAC), a precursor of the GSH synthesis amino acid L-cysteine, has been utilized for this purpose; however, its clinical efficacy is often limited by low bioavailability.
This technical guide focuses on N-acetylcysteine amide (AD4 or NACA), a novel amide derivative of NAC. This compound exhibits enhanced cell permeability compared to its parent compound, leading to more efficient restoration of intracellular GSH levels. This document provides an in-depth overview of the mechanisms of action of this compound, a summary of preclinical findings, detailed experimental protocols for evaluating its efficacy, and visualizations of the key signaling pathways involved.
Mechanism of Action of this compound in GSH Restoration
This compound employs a dual mechanism to replenish intracellular GSH pools:
-
Direct Thiol-Disulfide Exchange: this compound can directly reduce oxidized glutathione (GSSG) back to its reduced form, GSH, through a thiol-disulfide exchange reaction.[1][2][3] This process is independent of the enzymatic activity of glutathione reductase. The thiol group (-SH) on this compound attacks the disulfide bond in GSSG, resulting in the formation of a mixed disulfide between this compound and a glutathione molecule, and the release of a reduced GSH molecule. This mixed disulfide can then be further reduced.
-
Serving as a Precursor for GSH Synthesis: Similar to NAC, this compound can be intracellularly deacetylated to yield L-cysteine, a rate-limiting substrate for de novo GSH synthesis.[4]
-
Activation of the Nrf2-ARE Pathway: Preclinical studies have demonstrated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. By promoting the nuclear translocation of Nrf2, this compound enhances the endogenous capacity for GSH production.
Quantitative Data on this compound-Mediated GSH Restoration
The following tables summarize the quantitative data from various preclinical studies demonstrating the efficacy of this compound in restoring GSH levels.
Table 1: In Vitro Studies on this compound-Mediated GSH Restoration
| Study Model | Oxidative Insult | This compound Concentration | Outcome on GSH Levels | Reference |
| Human Red Blood Cells | tert-butylhydroperoxide (BuOOH) | 1 mM | Restored 91% of endogenous thiol levels, compared to 15% by NAC. | [5] |
| Thalassemic Red Blood Cells | Endogenous Oxidative Stress | 1 mM | Showed a time-dependent increase in GSH, which was faster than with NAC. | [5] |
| Primary Human Retinal Pigment Epithelial Cells | tert-butyl hydroperoxide (TBHP) | 2 mM | Dramatically increased intracellular GSH levels and prevented GSH depletion by TBHP. | [7] |
Table 2: In Vivo Studies on this compound-Mediated GSH Restoration
| Animal Model | Condition | This compound Dosage | Outcome on GSH/Related Markers | Reference |
| Thalassemic Mice | Beta-thalassemia | 150 mg/kg (i.p.) | Significantly enhanced GSH levels after 2 hours. | [5] |
| Mice | Traumatic Brain Injury | 100 mg/kg (i.p.) | Enhanced the activity of glutathione peroxidase (GPx). | [4][6] |
| Rats | Traumatic Brain Injury | Not specified | Restored mitochondrial GSH content. | [3] |
| Rats | Spinal Cord Injury | Not specified | Restored mitochondrial GSH content. | [3] |
| Adult Zebrafish | Acrylamide Neurotoxicity | 400 µg/g (i.p.) | Fully reversed the 51% reduction in brain GSH levels caused by acrylamide. | [8][9] |
| Mice | Paraoxon Intoxication | 150 mg/kg | Restored the expression of glutathione peroxidase-1 (GPx-1). | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and GSH restoration.
Measurement of Intracellular GSH using Flow Cytometry
This protocol is adapted from studies assessing intracellular thiol levels in red blood cells.[3][5]
Objective: To quantify intracellular GSH levels in cell suspensions.
Materials:
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA)
-
Thiol-reactive fluorescent dye (e.g., monochlorobimane (B1663430) (mBCI) or 5-chloromethylfluorescein diacetate (CMFDA))
-
Cell suspension (e.g., red blood cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash cells twice with PBS and resuspend to a concentration of 1 x 10^6 cells/mL in PBS.
-
Induction of Oxidative Stress (Optional): To model GSH depletion, incubate cells with an oxidizing agent (e.g., 0.5 mM tert-butylhydroperoxide) for 30-60 minutes at 37°C.
-
This compound Treatment: Wash the cells to remove the oxidizing agent and incubate with this compound (e.g., 1 mM) for a specified period (e.g., 60 minutes) at 37°C. Include a vehicle control and a positive control (e.g., NAC).
-
Staining: Add the thiol-reactive fluorescent dye to the cell suspension (e.g., mBCI at a final concentration of 50 µM) and incubate in the dark for 15-30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the dye at the appropriate wavelength (e.g., ~380 nm for mBCI) and measure the emission (e.g., ~460 nm).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to higher intracellular GSH levels.
Quantification of GSH and GSSG by HPLC
This protocol provides a general framework for the separation and quantification of GSH and GSSG using high-performance liquid chromatography (HPLC).[2][3]
Objective: To determine the concentrations of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.
Materials:
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization
-
Mobile phase (e.g., sodium phosphate (B84403) buffer with an ion-pairing agent)
-
GSH and GSSG standards
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector
-
Tissue or cell samples
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold deproteinizing agent (e.g., 5% MPA) to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the GSH and GSSG.
-
Derivatization (Optional but common for fluorescence detection): Derivatize the thiol groups in the supernatant with a fluorescent labeling agent (e.g., o-phthalaldehyde (B127526) (OPA) or N-(1-pyrenyl)maleimide).
-
HPLC Analysis: Inject a known volume of the supernatant (or derivatized sample) onto the HPLC column.
-
Separation and Detection: Elute GSH and GSSG using an isocratic or gradient mobile phase. Detect the separated compounds using a UV detector (e.g., at 214 nm) or an electrochemical detector.
-
Quantification: Generate a standard curve using known concentrations of GSH and GSSG. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
Enzymatic Recycling Assay for Total Glutathione
This colorimetric assay is a widely used method for measuring total glutathione (GSH + GSSG).[1]
Objective: To determine the total glutathione concentration in a sample.
Materials:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Glutathione reductase (GR)
-
NADPH
-
Phosphate buffer (pH 7.5)
-
Sample (cell or tissue lysate)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in the HPLC protocol.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
Sample Addition: Add a small volume of the sample supernatant to the reaction mixture.
-
Initiate Reaction: Add glutathione reductase to initiate the enzymatic recycling reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation (production of 2-nitro-5-thiobenzoate, TNB) is proportional to the total glutathione concentration.
-
Quantification: Create a standard curve using known concentrations of GSH. Determine the total glutathione concentration in the samples from the standard curve.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Effect of N‐Acetylcysteine, Ascorbic Acid, and a Vitamin E Analog on Oxidative and Storage Lesions in Canine Packed Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011044230A2 - N-acetylcysteine amide (nac amide) for the treatment of diseases and conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish [mdpi.com]
- 9. N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Topic: Pharmacokinetics and Pharmacodynamics of AD4 (PROTAC) in vivo
An in-depth analysis of publicly available scientific literature reveals that the designation "AD4" refers to at least two distinct therapeutic candidates. This guide focuses on the compound for which detailed preclinical data has been published: this compound, an artemisinin-derived Proteolysis Targeting Chimera (PROTAC) investigated for its anti-tumor properties. A brief overview of a second compound, AD04™, a candidate for Alzheimer's disease, is also provided based on available public communications.
This compound is a novel PROTAC that leverages an artemisinin (B1665778) derivative to target the PCNA Clamp Associated Factor (PCLAF) for degradation, leading to anti-tumor activity.[1][2][3] In vivo studies have demonstrated its efficacy in mouse models.[2][3]
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the targeted degradation of the PCLAF protein.[2][3] This degradation initiates a downstream signaling cascade that results in anti-tumor effects.
Mechanism of Action: this compound induces the degradation of PCLAF, which in turn activates the p21/Rb signaling axis.[2][3] This activation is a key mechanism for its anti-tumor activity. PCLAF has been identified as a predominant regulator of tumor progression and is often overexpressed in various cancers.[4]
In Vivo Efficacy and Pharmacokinetics
In vivo studies in Sprague-Dawley rats and mouse xenograft models were conducted to assess the pharmacokinetic profile and anti-tumor efficacy of this compound.[2]
Data Presentation: Pharmacokinetic Properties of this compound
The following table summarizes the basic pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single intravenous administration.
| Parameter | Value | Units |
| Route of Administration | Intravenous (i.v.) | - |
| Dose | 2 | mg/kg |
| t1/2 (Half-life) | 1.83 | h |
| Tmax | 0.083 | h |
| Cmax | 1269.67 | ng/mL |
| AUC (0-t) | 1656.32 | hng/mL |
| AUC (0-inf) | 1673.04 | hng/mL |
| MRT (0-t) | 1.58 | h |
| MRT (0-inf) | 1.63 | h |
| CL (Clearance) | 19.92 | mL/min/kg |
| Vz (Volume of Distribution) | 2.79 | L/kg |
| Data sourced from the Supporting Information of Li Y, et al. J Med Chem. 2023.[2] |
Data Presentation: In Vitro Metabolic Stability
The metabolic stability of this compound was assessed in human and rat liver microsomes.
| Species | t1/2 (Half-life) | CL (Intrinsic Clearance) |
| Human | 16.54 min | 83.98 mL/min/kg |
| Rat | 10.99 min | 126.2 mL/min/kg |
| Data sourced from the Supporting Information of Li Y, et al. J Med Chem. 2023.[2] |
Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats:
-
Animals: Male Sprague-Dawley rats (n=3).
-
Formulation: this compound was dissolved in a vehicle consisting of 5% DMSO, 25% PEG400, and 70% saline.
-
Administration: A single dose of 2 mg/kg was administered via intravenous (i.v.) injection.
-
Sampling: Blood samples were collected from the tail vein at specified time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration. Plasma was separated by centrifugation.
-
Analysis: Plasma concentrations of this compound were determined using an appropriate analytical method (details typically involve LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curve data using non-compartmental analysis.[2]
In Vivo Antitumor Efficacy Study:
-
Animal Model: RS4;11-transplanted NOD/SCID mice were used as a xenograft model for hematological malignancy.[2]
-
Treatment Groups: Mice were randomized into a vehicle control group and a treatment group.
-
Formulation & Administration: The specific formulation for the efficacy study was not detailed in the summary but typically involves a vehicle suitable for the chosen route of administration (e.g., intraperitoneal or oral).
-
Dosing Regimen: The dose and schedule were determined based on Maximum Tolerated Dose (MTD) tests.[2]
-
Efficacy Endpoint: The primary endpoint was the survival of the mice. Body weight was monitored as a measure of toxicity.[2]
-
Pharmacodynamic Analysis: Tumor tissues and/or spleen monocytes were collected to assess PCLAF degradation and downstream signaling effects via methods like Western blot and flow cytometry.[2]
Overview of AD04™ for Alzheimer's Disease
AD04™ is a therapeutic candidate under development by ADvantage Therapeutics for the treatment of early-stage Alzheimer's disease.[5][6] Publicly available information from press releases and conference presentations indicates that AD04™ is an immunomodulator administered via subcutaneous injection.[5][6]
Proposed Mechanism of Action: Unlike therapies targeting amyloid-beta or tau, AD04™ is believed to function by modulating hippocampal lipid metabolism.[5][7] In vivo studies in aged mice have shown that treatment with AD04™ restores the expression of proteins involved in lipid metabolism, such as Acyl-CoA Synthetase Long Chain Family Member 1 (ACSL1), to levels seen in younger mice.[5][8] This modulation is thought to reduce neuroinflammation and improve phagocytosis, thereby mitigating Alzheimer's pathology.[7][8]
As of late 2023, AD04™ has entered Phase 2b clinical trials in Europe to evaluate its safety and efficacy.[6] Detailed preclinical pharmacokinetic and pharmacodynamic data from peer-reviewed publications are not available at the time of this writing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facilitated Drug Repurposing with Artemisinin-Derived PROTACs: Unveiling PCLAF as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCLAF promotes neuroblastoma G1/S cell cycle progression via the E2F1/PTTG1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. advantagetherapeutics.com [advantagetherapeutics.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
Structural Analysis of N-Acetylcysteine Amide (NACA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcysteine amide (NACA), the amide derivative of N-acetylcysteine (NAC), is a promising therapeutic agent with enhanced cell permeability and bioavailability.[1][2] Its therapeutic potential is intrinsically linked to its molecular structure and physicochemical properties. This technical guide provides a comprehensive overview of the structural analysis of NACA, presenting key quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for its synthesis and analysis are provided, alongside a visualization of its mechanism of action through the Nrf2-ARE signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the development and study of this important molecule.
Chemical Structure and Physicochemical Properties
NACA is chemically known as (2R)-2-(acetylamino)-3-mercaptopropanamide.[3] It is a thiol-containing compound with a molecular formula of C₅H₁₀N₂O₂S and a molecular weight of 162.21 g/mol .[3][4] The presence of the amide group in place of the carboxylic acid in NAC renders NACA more lipophilic, allowing for greater permeation across cellular membranes.[2]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O₂S | [3][4] |
| Molecular Weight | 162.21 g/mol | [3][4] |
| IUPAC Name | (2R)-2-(acetylamino)-3-mercaptopropanamide | [3] |
| CAS Number | 38520-57-9 | |
| Appearance | White crystalline solid | [5] |
Crystallographic Analysis
The absolute structure of N-acetylcysteine amide has been unequivocally determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the overall molecular conformation.
While the full crystallographic information file (CIF) is not publicly available in the searched literature, a patent describing the synthesis of NACA confirms its structural elucidation through this method. The patent includes a visual representation of the NACA molecule and its packing within the unit cell as determined by X-ray diffraction.
Table 2.1: Anticipated Crystallographic Data for N-Acetylcysteine Amide
| Parameter | Expected Data Type |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | e.g., C-S, C-N, C=O |
| Bond Angles (°) | e.g., C-C-S, N-C=O |
| Torsion Angles (°) | Describing the conformation of the molecule |
Note: The specific values for these parameters would be contained within the CIF file or the full publication of the crystal structure analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra have been reported for NACA, providing valuable insights into its chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of NACA displays distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.
Table 3.1.1: ¹H NMR Spectral Data for N-Acetylcysteine Amide
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| -CH₃ (Acetyl) | ~2.0 | s |
| -CH₂- (β-proton) | ~2.8-3.0 | m |
| -CH- (α-proton) | ~4.5-4.7 | m |
| -NH- (Amide) | Varies | br s |
| -NH₂ (Amide) | Varies | br s |
| -SH (Thiol) | Varies | t |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes a singlet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the NACA molecule.
Table 3.2.1: ¹³C NMR Spectral Data for N-Acetylcysteine Amide
| Carbon Assignment | Chemical Shift (ppm) |
| -CH₃ (Acetyl) | ~22 |
| -CH₂- (β-carbon) | ~26 |
| -CH- (α-carbon) | ~53 |
| C=O (Amide) | ~172 |
| C=O (Acetyl) | ~174 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Experimental Protocols
Synthesis of N-Acetylcysteine Amide
A common method for the synthesis of NACA involves the amidation of an N-acetyl-L-cysteine ester.[5][6]
Protocol:
-
Esterification: N-acetyl-L-cysteine is suspended in a dry alcohol (e.g., methanol) under a nitrogen atmosphere. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise with vigorous stirring at room temperature. The reaction is monitored until completion (e.g., 22-24 hours).[6]
-
Work-up: The reaction mixture is treated with water, and the organic solvent is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N-acetyl-L-cysteine ester.[6]
-
Amidation: The N-acetyl-L-cysteine ester is treated with an excess of aqueous ammonium (B1175870) hydroxide (B78521) at room temperature and stirred for several hours.[5]
-
Isolation and Purification: The resulting solution is concentrated in vacuo. Ethanol is added and subsequently removed under reduced pressure to azeotropically remove water. The resulting solid is dried under high vacuum to afford N-acetylcysteine amide as a white crystalline solid.[5] The product can be further purified by recrystallization from a suitable solvent such as hot ethanol.[6]
Experimental Workflow for NACA Synthesis
Caption: A step-by-step workflow for the chemical synthesis of NACA.
LC-MS/MS Analysis of N-Acetylcysteine Amide in Plasma
This protocol describes a sensitive method for the quantification of NACA in human plasma.[7]
Protocol:
-
Sample Collection and Stabilization: Whole blood is immediately treated with a thiol-stabilizing agent, such as 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (B1623343) (MPOZ), to prevent oxidation of the thiol group of NACA.[7]
-
Sample Preparation:
-
For the analysis of total NACA (reduced and oxidized forms), plasma samples are subjected to a reduction step using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7]
-
Both reduced and total thiol samples are then derivatized.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved using a suitable liquid chromatography system.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in a specific mode (e.g., positive electrospray ionization and multiple reaction monitoring).[7] The mass transition of the derivatized NACA is monitored for quantification.
-
-
Quantification: The concentration of NACA in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, and interpolating from a standard curve. The method is typically linear over a range of concentrations (e.g., 50 ng/mL to 50 µg/mL).[7]
Experimental Workflow for LC-MS/MS Analysis of NACA
Caption: A workflow for the quantitative analysis of NACA in plasma.
Mechanism of Action: Nrf2-ARE Signaling Pathway
NACA exerts its neuroprotective and antioxidant effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[8] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[9]
Upon exposure to oxidative stress, which can be mitigated by NACA's antioxidant properties, Keap1 undergoes a conformational change, releasing Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant and cytoprotective genes.[8] This leads to the upregulation of these genes, enhancing the cell's capacity to combat oxidative stress. Studies have shown that treatment with NACA promotes the activation of Nrf2 and upregulates downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]
NACA-Mediated Activation of the Nrf2-ARE Pathway
Caption: The signaling cascade of NACA-induced Nrf2-ARE activation.
Conclusion
The structural and analytical data presented in this technical guide underscore the well-characterized nature of N-acetylcysteine amide. Its defined molecular structure, confirmed by X-ray crystallography and NMR spectroscopy, provides a solid foundation for understanding its chemical behavior and biological activity. The detailed experimental protocols for its synthesis and quantification offer practical guidance for researchers. Furthermore, the elucidation of its involvement in the Nrf2-ARE signaling pathway provides a clear mechanism for its potent antioxidant and neuroprotective effects. This compilation of data and methodologies is intended to facilitate further research and development of NACA as a promising therapeutic agent.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine amide | C5H10N2O2S | CID 10176265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine amide | 38520-57-9 | NBA52057 | Biosynth [biosynth.com]
- 5. N-Acetylcysteine amide | 38520-57-9 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
AD4 (N-acetylcysteine-amide): A Novel Adjuvant Therapy for Organophosphate-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of AD4 (N-acetylcysteine-amide) in treating the secondary neurotoxic effects of organophosphate (OP) poisoning. While current standard treatments focus on mitigating the acute cholinergic crisis, this compound presents a promising neuroprotective strategy by targeting downstream mechanisms of neuronal damage, specifically oxidative stress and neuroinflammation.
Introduction to Organophosphate Neurotoxicity and a Novel Therapeutic Agent, this compound
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in a hypercholinergic state known as a "cholinergic crisis," which can be fatal due to respiratory failure.[1] The standard emergency treatment for severe OP poisoning includes a combination of an antimuscarinic agent like atropine, an AChE reactivator (an oxime such as pralidoxime), and an anticonvulsant like diazepam.[1]
While this standard therapy is crucial for survival, it does not adequately address the secondary, non-cholinergic neurotoxic effects that can lead to long-term cognitive impairments and neuronal damage.[1] These secondary effects are largely driven by oxidative stress and neuroinflammation.[1][2]
This compound, or N-acetylcysteine-amide, is a blood-brain barrier-permeable antioxidant that has emerged as a potential adjuvant therapy for OP poisoning.[1][3][4] Unlike traditional antidotes, this compound does not reactivate AChE but instead targets the downstream cellular damage caused by OP exposure. Its therapeutic potential lies in its ability to mitigate oxidative stress, reduce neuroinflammation, and consequently prevent cognitive dysfunction following OP intoxication.[1][2]
Mechanism of Action of this compound in Organophosphate Neurotoxicity
The primary mechanism of this compound in the context of OP neurotoxicity is the amelioration of secondary neuronal damage. This is achieved through two main pathways:
-
Reduction of Oxidative Stress: this compound combats the excessive production of reactive oxygen species (ROS) and subsequent lipid peroxidation, a key feature of OP-induced neurotoxicity. It helps restore the levels of crucial antioxidant enzymes that are suppressed by OP exposure.[1]
-
Attenuation of Neuroinflammation: this compound has demonstrated anti-inflammatory properties by reducing the activation of glial cells (astrocytes and microglia), which are key mediators of the neuroinflammatory response in the brain.[1][2] In other contexts, this compound has been shown to inhibit the MAPK apoptotic pathway and regulate the nuclear translocation of NF-kB, key pathways in inflammation.[1]
Signaling Pathways in Organophosphate Neurotoxicity and this compound Intervention
The following diagram illustrates the proposed signaling cascade in OP neurotoxicity and the points of intervention for both standard therapy and this compound.
Caption: Signaling pathways in organophosphate neurotoxicity and therapeutic interventions.
Experimental Evidence for this compound's Efficacy
A key study investigated the therapeutic potential of this compound in a survival mouse model of acute paraoxon (B1678428) (POX) intoxication. The quantitative results from this study are summarized below.
Quantitative Data Summary
| Parameter | Experimental Group | Result | Fold Change/Percentage of Control |
| Lipid Peroxidation (4-HNE levels in Hippocampus) | Control | Baseline | 100% |
| POX-Treated | Significant Increase | >200% | |
| POX + this compound-Treated | Increase Prevented | ~120% | |
| Antioxidant Enzyme Expression (GPx1 in Hippocampus) | Control | Baseline | 100% |
| POX-Treated | Significant Decrease | ~60% | |
| POX + this compound-Treated | Decrease Prevented | ~100% | |
| Cognitive Function (Discrimination Index - NORT) | Control | High Discrimination | 100% |
| POX-Treated | Significant Reduction | ~20% | |
| POX + this compound-Treated | Partial Prevention of Reduction | ~60% |
Data are approximations based on graphical representations in Peris-Sampedro et al. (2024).[1]
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in the evaluation of this compound.
In Vivo Mouse Model of Acute Paraoxon Intoxication
This protocol describes the experimental workflow for assessing the neuroprotective effects of this compound in mice following acute organophosphate poisoning.
Caption: Experimental workflow for in vivo assessment of this compound in organophosphate poisoning.
Methodology Details:
-
Animal Model: Male Swiss CD-1 mice are used for the study.[1]
-
Organophosphate Exposure: Mice are administered a single subcutaneous (s.c.) injection of paraoxon (POX) at a dose of 4 mg/kg.[1]
-
Standard Emergency Therapy: Immediately following POX administration, all poisoned animals receive standard treatment consisting of atropine, pralidoxime (2-PAM), and diazepam to ensure survival and manage acute cholinergic symptoms.[1]
-
This compound Administration: The this compound-treated group receives two intraperitoneal (i.p.) injections of this compound at a dose of 150 mg/kg, administered at 2 and 6 hours post-exposure to POX.[1]
-
Cognitive Assessment: At 72 hours post-intoxication, cognitive function, specifically recognition memory, is assessed using the Novel Object Recognition Test (NORT).[1]
-
Biochemical and Immunohistochemical Analysis: Following cognitive testing, brain tissues (hippocampus and prefrontal cortex) are collected for analysis.[1]
-
Western Blotting: Used to quantify the protein expression levels of antioxidant enzymes such as glutathione (B108866) peroxidase-1 (GPx-1) and catalase (CAT).[1]
-
ELISA: An enzyme-linked immunosorbent assay is used to measure the levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation.[1]
-
Immunohistochemistry: Used to assess neuroinflammation by measuring the immunoreactivity of Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized Calcium Binding Adaptor Molecule 1 (Iba-1) for microglia.[1]
-
Future Directions and Conclusion
The findings to date strongly suggest that this compound (N-acetylcysteine-amide) has significant potential as an adjuvant therapy for organophosphate neurotoxicity. By targeting the secondary effects of OP poisoning, namely oxidative stress and neuroinflammation, this compound addresses a critical gap in the current treatment paradigm. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for mitigating the central nervous system damage and long-term cognitive deficits associated with severe OP intoxication.
References
Methodological & Application
Application Notes and Protocols for the Administration of AD4 in Mouse Models
I. Introduction
The designation "AD4" has been identified in scientific literature corresponding to at least two distinct molecular entities with different therapeutic applications. This document provides detailed application notes and protocols for the administration of both compounds in mouse models to guide researchers, scientists, and drug development professionals. It is crucial to identify the specific "this compound" molecule relevant to your research to ensure the correct protocol is followed.
-
This compound (N-acetylcysteine amide - NACA): A brain-targeted antioxidant investigated for its neuroprotective effects in models of neurodegenerative and neurological disorders.
-
This compound (Artemisinin-derivative PROTAC): A Proteolysis Targeting Chimera (PROTAC) designed to degrade PCNA clamp associated factor (PCLAF) for anti-cancer applications.
II. This compound (N-acetylcysteine amide - NACA) - Antioxidant for Neurological Disorders
Background and Mechanism of Action
This compound, also known as N-acetylcysteine amide (NACA), is a novel, low-molecular-weight thiol antioxidant that can cross the blood-brain barrier.[1] Its primary mechanism of action is to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases. This compound functions by replenishing intracellular glutathione (B108866) (GSH), a critical antioxidant, and by directly scavenging reactive oxygen species (ROS).[] This action helps to reduce lipid peroxidation and protein oxidation, thereby protecting neuronal cells from damage.[1][3] In mouse models of neurological disorders, administration of this compound has been shown to reduce neuroinflammation and improve cognitive and behavioral outcomes.[1][3]
Signaling Pathway
The neuroprotective effects of this compound (NACA) are primarily mediated by its ability to counteract oxidative stress and its downstream consequences.
Quantitative Data Summary
The following table summarizes dosages and administration routes for this compound (NACA) from various preclinical studies in rodent models.
| Study Focus | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Organophosphorus Intoxication | Male Swiss CD-1 Mice | 150 mg/kg | Intraperitoneal (i.p.) | Two doses at 2 and 6 hours post-exposure | Mitigated oxidative stress and neuroinflammation. | [3][4] |
| Alzheimer's-like Pathology | Male Wistar Rats | 75 mg/kg | Not specified | 7 consecutive days (restorative or prophylactic) | Reversed cognitive deficits and reduced oxidative stress. | [5] |
| Tardive Dyskinesia | Rats | 1 g/kg | Oral (in drinking water) | 21 days (co-administered with haloperidol) | Decreased vacuous chewing movements and brain oxidation levels. | [6] |
Experimental Protocols
This protocol is adapted from studies using rodent models of Alzheimer's-like pathology.[5]
-
Animal Model: Utilize a relevant mouse model of Alzheimer's disease (e.g., 5XFAD, 3xTg-AD, or chemically-induced models).
-
This compound (NACA) Preparation:
-
Dissolve this compound (NACA) powder in sterile, physiological saline (0.9% NaCl).
-
The final concentration should be calculated based on the average weight of the mice to deliver a dose of 75 mg/kg in a suitable injection volume (e.g., 10 µL/g body weight).
-
Prepare the solution fresh daily.
-
-
Administration:
-
Administer the prepared this compound (NACA) solution via intraperitoneal (i.p.) injection.
-
For a restorative paradigm, begin administration after the establishment of pathology.
-
For a prophylactic paradigm, begin administration prior to the induction of pathology.
-
Administer daily for the duration of the study (e.g., 7-28 days).
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (sterile physiological saline) to the control group using the same route and schedule.
-
-
Monitoring and Endpoints:
-
Conduct behavioral and cognitive tests (e.g., Morris water maze, Y-maze) to assess functional outcomes.
-
At the end of the study, collect brain tissue for analysis of oxidative stress markers (e.g., lipid peroxidation, protein oxidation), neuroinflammatory markers (e.g., GFAP, Iba-1), and Alzheimer's pathology markers (e.g., Aβ plaques, tau phosphorylation).
-
III. This compound (Artemisinin-derivative PROTAC) - PCLAF Degrader for Cancer
Background and Mechanism of Action
This compound is an artemisinin (B1665778) derivative that functions as a Proteolysis Targeting Chimera (PROTAC).[7] It is designed to selectively target the PCNA clamp associated factor (PCLAF) for degradation.[7] This PROTAC molecule consists of a ligand that binds to PCLAF and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PCLAF, marking it for degradation by the proteasome.[1] The degradation of PCLAF activates the p21/Rb tumor suppressor axis, leading to anti-tumor activity.[7] In preclinical studies, this compound has been shown to effectively degrade PCLAF in cancer cells and prolong the survival of tumor-bearing mice.[7]
Signaling Pathway
The anti-cancer activity of the this compound PROTAC is initiated by the targeted degradation of PCLAF, which in turn activates a key tumor suppressor pathway.
Quantitative Data Summary
Specific in vivo dosage and administration data for the this compound artemisinin-derivative PROTAC are not yet publicly available. The table below provides a general framework for PROTAC administration in mouse xenograft models based on common practices in the field.
| Parameter | General Range/Common Practice | Reference |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID, BALB/c nude) | [7] |
| Tumor Model | Subcutaneous xenografts of human cancer cell lines | [8][9] |
| Dosage Range | 10 - 100 mg/kg | [7][8] |
| Administration Route | Intraperitoneal (i.p.), Oral gavage (p.o.), Subcutaneous (s.c.) | [4][7] |
| Dosing Schedule | Daily, every other day, or as determined by PK/PD studies | [4][8] |
| Vehicle Formulation | Dependent on PROTAC solubility; common vehicles include: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline - 0.5% Methylcellulose, 0.2% Tween 80 in sterile water | [7][8] |
Experimental Protocols
This protocol provides a general framework for in vivo studies with a PROTAC like this compound. Note: This protocol should be optimized based on the specific physicochemical properties and in vivo pharmacokinetics of the this compound PROTAC.
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID mice for RS4;11 cells as mentioned for this compound).[7]
-
Subcutaneously implant a suspension of the desired cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of serum-free media and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
PROTAC Formulation and Administration:
-
Formulation: Prepare a vehicle solution suitable for the chosen administration route. A common formulation for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Dissolve the this compound PROTAC in the vehicle to the desired final concentration for a dose between 10-50 mg/kg. Prepare this solution fresh daily.
-
Administration: Administer the dosing solution or vehicle control via intraperitoneal (i.p.) injection once daily.
-
-
In-life Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest tumors and blood.
-
Analyze tumors for PCLAF protein levels (e.g., by Western blot or immunohistochemistry) to confirm target degradation.
-
Evaluate anti-tumor efficacy by comparing tumor growth inhibition between the treatment and control groups.
-
Monitor overall survival as a primary endpoint.
-
IV. Disclaimer
These protocols are intended as a guide and should be adapted and optimized by the end-user for their specific experimental context. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Use of AD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD4 is a potent artemisinin (B1665778) derivative that functions as a Proteolysis Targeting Chimera (PROTAC). It specifically targets PCLAF (PCNA-associated factor) for degradation, leading to the activation of the p21/Rb signaling axis and subsequent anti-tumor activity. Due to the hydrophobic nature of PROTACs, proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization and use of this compound in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the handling and storage of this compound.
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10-100 mM | Prepare a high-concentration stock to minimize the final solvent volume in the culture medium. |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells.[1][2][3] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of this compound (C49H61N5O12S) is 956.1 g/mol .
-
Weigh the this compound powder: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[1]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium. A stepwise dilution is recommended to prevent precipitation of the hydrophobic compound.[1][2]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with serum)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Pre-warm the cell culture medium: Warm the complete cell culture medium to 37°C in a water bath.
-
Perform an intermediate dilution (optional but recommended): To minimize the risk of precipitation, first, create an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to obtain a 1 mM solution.
-
Prepare the final working solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently mixing. For example, to achieve a final concentration of 1 µM, add 1 µL of a 1 mM intermediate stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.[1]
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. A clear solution indicates successful solubilization.
-
Immediate Use: Add the freshly prepared this compound working solution to your cell cultures immediately.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. This compound induces the degradation of PCLAF, which in turn leads to the upregulation of the tumor suppressor p21. p21 inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for cell cycle progression and ultimately leading to cell cycle arrest.
Caption: this compound-induced PCLAF degradation and subsequent cell cycle arrest.
Experimental Workflow for this compound Dissolution
This diagram outlines the sequential steps for preparing this compound for in vitro experiments, from the stock solution to the final working concentration.
Caption: Workflow for preparing this compound solutions for cell culture experiments.
References
Application Notes and Protocols for Studying Oxidative Stress Pathways Using AD4 (N-acetylcysteine amide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] N-acetylcysteine amide (NACA), also known as AD4, is a novel thiol-containing antioxidant with enhanced cell permeability compared to its parent compound, N-acetylcysteine (NAC).[4][5][6] These properties make this compound a valuable tool for studying and mitigating oxidative stress in various experimental models.
These application notes provide a comprehensive guide for utilizing this compound to investigate oxidative stress pathways. Detailed protocols for key assays, a summary of its effects on oxidative stress markers, and diagrams of relevant signaling pathways are presented to facilitate its application in research and drug development.
Mechanism of Action
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct ROS Scavenging: The thiol group in this compound can directly scavenge free radicals.[7]
-
Replenishment of Intracellular Glutathione (B108866) (GSH): this compound readily crosses cell membranes and serves as a precursor for the synthesis of GSH, a major intracellular antioxidant.[1][5][8] It can also replenish GSH through a thiol-disulfide exchange reaction with oxidized glutathione (GSSG).[1][5][8]
-
Activation of the Nrf2-ARE Pathway: this compound has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the increased expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10][11]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress, as reported in a mouse model of traumatic brain injury (TBI).[9][10]
Table 1: Effect of this compound on Lipid Peroxidation and Antioxidant Enzyme Activity
| Marker | Treatment Group | Value (Mean ± SD) | Fold Change vs. TBI + Vehicle |
| MDA (nmol/mg protein) | Sham | 1.2 ± 0.3 | - |
| TBI + Vehicle | 3.5 ± 0.5 | - | |
| TBI + this compound (100 mg/kg) | 2.5 ± 0.4 | ↓ 1.4 | |
| SOD Activity (U/mg protein) | Sham | 18.2 ± 2.1 | - |
| TBI + Vehicle | 9.5 ± 1.5 | - | |
| TBI + this compound (100 mg/kg) | 14.8 ± 1.8 | ↑ 1.56 | |
| GPx Activity (U/mg protein) | Sham | 25.6 ± 3.2 | - |
| TBI + Vehicle | 13.8 ± 2.1 | - | |
| TBI + this compound (100 mg/kg) | 20.5 ± 2.5* | ↑ 1.49 |
*p < 0.05 compared to TBI + Vehicle group. Data extracted from Zhou et al., 2018.[9][10]
Table 2: Effect of this compound on the Nrf2-ARE Pathway
| Marker | Treatment Group | Relative Expression (Fold Change vs. Sham) |
| Nuclear Nrf2 Protein | TBI + Vehicle | ~2.5 |
| TBI + this compound (100 mg/kg) | ~4.0 | |
| HO-1 Protein | TBI + Vehicle | ~3.0 |
| TBI + this compound (100 mg/kg) | ~5.5 | |
| NQO1 Protein | TBI + Vehicle | ~2.8 |
| TBI + this compound (100 mg/kg) | ~4.5 | |
| HO-1 mRNA | TBI + Vehicle | ~2.5 |
| TBI + this compound (100 mg/kg) | ~4.2 | |
| NQO1 mRNA | TBI + Vehicle | ~2.2 |
| TBI + this compound (100 mg/kg) | ~3.8* |
*Significantly higher than TBI + Vehicle group. Data conceptualized from Zhou et al., 2018.[9][10]
Mandatory Visualizations
References
- 1. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Therapies for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidants in Alzheimer’s Disease: Current Therapeutic Significance and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols: AD4 in Tardive Dyskinesia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of AD4, a novel brain-targeted antioxidant, in preclinical research models of tardive dyskinesia (TD). The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds for this debilitating movement disorder.
Introduction to Tardive Dyskinesia and the Role of Oxidative Stress
Tardive dyskinesia (TD) is a serious and often irreversible movement disorder characterized by involuntary, repetitive body movements, frequently affecting the orofacial region.[1][2] It is a significant late-onset side effect of long-term treatment with antipsychotic medications that block dopamine (B1211576) receptors.[1][3][4] While the exact pathophysiology of TD is not fully understood, a leading hypothesis involves dopamine receptor supersensitivity and oxidative stress in the brain.[3][5][6] Chronic blockade of dopamine D2 receptors is thought to lead to an upregulation of these receptors, making them hypersensitive to dopamine.[2][4] This, coupled with increased dopamine metabolism, can lead to the production of reactive oxygen species (ROS), causing oxidative damage to neuronal lipids and proteins.[1][3]
This compound: A Brain-Targeted Antioxidant
This compound, also known as N-acetyl cysteine amide, is a novel, low-molecular-weight thiol antioxidant designed to effectively cross the blood-brain barrier.[1] Its potential as a therapeutic agent for TD stems from its ability to combat oxidative stress directly within the central nervous system, a key pathological feature of the disorder.[1]
Preclinical Evaluation of this compound in a Rat Model of Tardive Dyskinesia
A pivotal preclinical study investigated the efficacy of this compound in a widely used animal model of TD: the haloperidol-induced vacuous chewing movement (VCM) model in rats.[1] Chronic administration of the typical antipsychotic haloperidol (B65202) to rats induces purposeless mouth movements that are considered analogous to the orofacial dyskinesia observed in humans with TD.[1][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the effects of haloperidol and this compound on behavioral and biochemical markers.
Table 1: Effect of this compound on Haloperidol-Induced Vacuous Chewing Movements (VCMs)
| Treatment Group | Mean VCMs / 5 minutes (± SEM) | Statistical Significance (vs. Control) | Statistical Significance (vs. Haloperidol) |
| Control (Untreated) | 16.4 ± 2.4 | - | - |
| Haloperidol | 66.5 ± 7.6 | P < 0.01 | - |
| Haloperidol + this compound | 42.1 ± 6.7 | - | P < 0.05 |
Data extracted from a study by Offen et al. (2005).[1]
Table 2: Effect of this compound on Brain Markers of Oxidative Stress
| Treatment Group | Lipid Peroxidation (Thiobarbituric Acid Reactive Substances) | Protein Oxidation (Anticarbonyl Antibodies) |
| Haloperidol | Increased | Increased |
| Haloperidol + this compound | Preserved at normal levels | Preserved at normal levels |
Data extracted from a study by Offen et al. (2005).[1]
Experimental Protocols
This section provides a detailed methodology for replicating the key experiments to assess the efficacy of this compound in a tardive dyskinesia model.
Protocol 1: Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
Objective: To induce tardive dyskinesia-like symptoms in rats and evaluate the therapeutic effect of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Haloperidol solution (1.5 mg/kg)
-
This compound (N-acetyl cysteine amide)
-
Vehicle for haloperidol (e.g., saline with a drop of lactic acid)
-
Observation cages with a clear floor
-
Video recording equipment (optional, but recommended for blinded scoring)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to the following three groups:
-
Control Group: Receives vehicle injections and regular drinking water.
-
Haloperidol Group: Receives daily intraperitoneal (i.p.) injections of haloperidol (1.5 mg/kg/day) and regular drinking water.
-
Haloperidol + this compound Group: Receives daily i.p. injections of haloperidol (1.5 mg/kg/day) and this compound in their drinking water (1 g/kg).
-
-
Treatment Period: Administer treatments for 21 consecutive days.[1]
-
Behavioral Assessment (VCMs):
-
On day 22, place each rat individually in an observation cage.
-
Allow a 10-minute acclimation period.
-
For the subsequent 5 minutes, count the number of vacuous chewing movements. These are defined as purposeless single mouth openings in the vertical plane, not directed at any specific object.[1] Licking and grooming movements should be excluded.
-
To ensure objectivity, the scoring should be performed by an observer blinded to the treatment groups.
-
-
Data Analysis: Analyze the VCM counts using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 2: Measurement of Oxidative Stress Markers
Objective: To assess the effect of this compound on haloperidol-induced oxidative stress in the brain.
Materials:
-
Rat brain tissue (striatum is a key region of interest)
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay to measure lipid peroxidation.
-
Reagents for protein carbonyl assay (e.g., using anticarbonyl antibodies and Western blotting) to measure protein oxidation.
-
Homogenization buffer
-
Spectrophotometer
-
Western blotting equipment and reagents
Procedure:
-
Tissue Collection: At the end of the behavioral assessment (Day 22), humanely euthanize the rats and dissect the brains. Isolate the brain region of interest (e.g., striatum) on ice.
-
Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
Lipid Peroxidation Assay (TBARS):
-
Perform the TBARS assay on the brain homogenates according to a standard protocol. This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Protein Oxidation Assay (Protein Carbonyl):
-
Perform a protein carbonyl assay on the brain homogenates. A common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by detection with an anti-DNP antibody via Western blotting.
-
Quantify the protein carbonyl levels using densitometry.
-
-
Data Analysis: Analyze the levels of lipid peroxidation and protein oxidation using appropriate statistical tests to compare the different treatment groups.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in attenuating tardive dyskinesia.
Experimental Workflow
Caption: Workflow for evaluating this compound in a rat model of tardive dyskinesia.
Conclusion
The preclinical evidence strongly suggests that this compound, by virtue of its brain-penetrating antioxidant properties, can ameliorate the behavioral and biochemical manifestations of tardive dyskinesia in a well-established animal model.[1] These findings highlight the therapeutic potential of targeting oxidative stress in the treatment of TD and provide a solid foundation for further investigation of this compound and similar compounds in this context. The protocols and data presented herein serve as a valuable resource for researchers aiming to advance the development of novel therapies for this challenging neurological disorder.
References
- 1. A novel brain-targeted antioxidant (this compound) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Medication-Induced Tardive Dyskinesia: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Animal models of tardive dyskinesia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylcysteine Amide (NACA) in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine amide (NACA), a derivative of N-acetylcysteine (NAC), has emerged as a promising neuroprotective agent in a variety of preclinical studies. Its enhanced cell permeability and ability to cross the blood-brain barrier make it a more potent alternative to NAC.[1][2] NACA exerts its neuroprotective effects primarily through the replenishment of glutathione (B108866) (GSH), a critical endogenous antioxidant, and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][4][5] This activation leads to the upregulation of several antioxidant and cytoprotective genes, thereby mitigating oxidative stress, reducing apoptosis, and attenuating neuroinflammation in the context of neurodegenerative diseases and acute brain injury.[3][6][7]
These application notes provide a comprehensive overview of NACA dosage regimens used in neuroprotection studies, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: NACA Dosage in Preclinical Neuroprotection Studies
The following tables summarize the quantitative data on NACA dosage from various preclinical studies. It is crucial to note that the optimal dosage can vary depending on the animal model, the nature and severity of the injury or disease, and the specific research question.
Table 1: NACA Dosage in Rodent Models of Traumatic Brain Injury (TBI)
| Animal Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference(s) |
| Mouse (ICR) | 100 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour post-TBI | Improved neurological status, activated Nrf2-ARE pathway, reduced oxidative stress and apoptosis. | [3][4][8] |
| Rat (Sprague-Dawley) | 300 mg/kg | Intraperitoneal (i.p.) | Initial dose 2 minutes post-TBI, with an additional bolus at 4 hours for the 24-hour survival group. | Decreased neuronal degeneration and apoptosis, increased levels of the antioxidant enzyme MnSOD. | [6] |
| Rat (Sprague-Dawley) | Not specified | Not specified | Post-injury administration | Maintained mitochondrial glutathione and bioenergetics, reduced oxidative damage, improved cognitive function and cortical tissue sparing. | [2][9] |
Table 2: NACA Dosage in Other Neurological Disorder Models
| Animal Model | Disorder Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse (CD-1) | Paraoxon Intoxication | 150 mg/kg | Intraperitoneal (i.p.) | 2 and 6 hours post-exposure | Counteracted oxidative stress and neuroinflammation, improved memory impairments. |[10] | | Rat (Wistar) | Alzheimer's-like Pathology (Aβ-induced) | 75 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days (restorative or prophylactic) | Reversed cognitive deficits, reduced oxidative stress, and showed neuroprotective effects against Aβ-induced pathology. |[11][12] | | Rat (Sprague-Dawley) | Spinal Cord Injury (SCI) | 75, 150, 300, or 600 mg/kg (dose-dependent) | Intraperitoneal (i.p.) | 15 minutes and 6 hours post-injury (acute); continuous delivery for 1 week (long-term) | Improved mitochondrial bioenergetics, normalized GSH levels, increased tissue sparing, and improved hindlimb function. The 300 mg/kg dose showed maximum efficacy. |[13] |
Experimental Protocols
In Vivo Neuroprotection Studies
1. Traumatic Brain Injury (TBI) Model (Weight-Drop Method)
This protocol is adapted from a mouse model of TBI.[4][8]
-
Animals: Male ICR mice (28–32 g) are suitable for this model.[4]
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) at a dose of 3.5 ml/kg).
-
Procedure:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Position the mouse so that the area between the bregma and lambda is horizontal.
-
A weight (e.g., 250 g) is dropped from a specific height (e.g., 2 cm) onto the exposed skull, typically over the right parietal cortex.[8]
-
Immediately after the impact, suture the scalp incision.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedure, including anesthesia and scalp incision, but the weight is not dropped.
2. N-acetylcysteine Amide (NACA) Administration
-
Formulation: Dissolve NACA in distilled water or sterile saline to the desired concentration.[4][8]
-
Administration: Administer NACA via intraperitoneal (i.p.) injection.[13][14]
-
Restrain the animal appropriately.
-
Insert the needle (bevel up) at a 30-40° angle into the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[14]
-
Aspirate to ensure no fluid is drawn into the syringe before injecting the solution.
-
3. Neurological Severity Score (NSS) Assessment
The NSS is a composite of motor, sensory, balance, and reflex tests used to evaluate neurological function after TBI. A score of 0 indicates normal function, while a higher score reflects greater impairment.[5][7][8]
-
Tasks: The NSS typically includes 10 tasks:
-
Exit circle: Ability to exit a 30 cm diameter circle.
-
Beam walk: Ability to traverse a narrow wooden beam.
-
Round stick balance: Ability to balance on a round stick.
-
Straight walk: Observation of gait.
-
Startle reflex: Response to a loud noise.
-
Seeking behavior: Exploratory activity.
-
Hemiplegia: Unilateral motor deficit.
-
Flexion: Forelimb flexion.
-
Rotation: Circling behavior.
-
Beam balance: Ability to balance on a wider beam.
-
-
Scoring: One point is awarded for failure to perform a task. The total score is the sum of the points from all tasks.
-
Timing: NSS is typically assessed at multiple time points post-TBI (e.g., 1, 3, and 7 days) to monitor recovery.[4]
In Vitro and Ex Vivo Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.[11][15]
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Post-fix the brain tissue in the same fixative.
-
Process the tissue for paraffin (B1166041) embedding and sectioning (e.g., 5 µm thick sections).[11]
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Permeabilize the sections with Proteinase K or Triton X-100.[11][15]
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., FITC-dUTP) in a humidified chamber at 37°C.
-
Wash the sections with PBS.
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
-
Quantification: The number of TUNEL-positive cells is counted in specific brain regions of interest.
2. Western Blotting for Protein Expression Analysis
This technique is used to quantify the expression levels of specific proteins, such as Nrf2, HO-1, NQO1, and cleaved caspase-3.[3][16][17]
-
Sample Preparation:
-
Homogenize brain tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
3. Assays for Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.[1][3][18]
-
Homogenize brain tissue in a suitable buffer.
-
React the homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored MDA-TBA adduct.
-
Measure the absorbance of the adduct spectrophotometrically (typically at 532 nm).
-
Calculate the MDA concentration based on a standard curve.
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme.[3][18][19]
-
Prepare brain tissue homogenates.
-
The assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
The SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
-
Measure the absorbance kinetically, and the SOD activity is inversely proportional to the rate of color development.
-
-
Glutathione Peroxidase (GPx) Activity Assay: GPx is another important antioxidant enzyme.[3][18][20]
-
Prepare brain tissue homogenates.
-
The assay typically involves a coupled reaction where GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using GSH as a cofactor.
-
The oxidized glutathione (GSSG) produced is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.
-
Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to the GPx activity.
-
4. Fluoro-Jade C Staining for Neuronal Degeneration
Fluoro-Jade C is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons.[3][4][10]
-
Tissue Preparation: Mount frozen or paraffin-embedded brain sections on gelatin-coated slides.[3]
-
Staining Procedure:
-
Immerse the slides in a basic alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol).
-
Rehydrate the sections through a series of graded alcohols to distilled water.
-
Incubate the slides in a 0.06% potassium permanganate (B83412) solution.
-
Rinse with distilled water.
-
Incubate the slides in the Fluoro-Jade C staining solution (e.g., 0.0004% in 0.1% acetic acid).
-
Rinse with distilled water.
-
Dry the slides on a slide warmer.
-
Clear in xylene and coverslip with a non-aqueous mounting medium.
-
-
Visualization: View the stained sections under a fluorescence microscope with blue light excitation. Degenerating neurons will fluoresce brightly.
Mandatory Visualization
Caption: N-acetylcysteine amide (NACA) signaling pathway for neuroprotection.
Caption: General experimental workflow for assessing NACA's neuroprotective effects.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. histo-chem.com [histo-chem.com]
- 4. biosensis.com [biosensis.com]
- 5. Neurological Severity Score [bio-protocol.org]
- 6. biosensis.com [biosensis.com]
- 7. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of weight-drop closed head injury: emphasis on cognitive and neurological deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. a-star.edu.sg [a-star.edu.sg]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]
- 19. ijpcbs.com [ijpcbs.com]
- 20. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of Small Molecules in Brain Tissue via HPLC
These application notes provide a comprehensive overview and detailed protocols for the quantification of small molecules in brain tissue using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable to a range of analytes and are intended for researchers, scientists, and professionals in drug development.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. When coupled with various detectors such as Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS), HPLC methods offer high sensitivity and selectivity for analyzing complex biological samples like brain tissue.[1][2] The accurate measurement of endogenous small molecules or pharmaceutical compounds in the brain is crucial for neuroscience research, disease diagnosis, and the development of new therapeutics.[2]
Successful quantification of analytes from brain tissue requires meticulous sample preparation to remove interfering substances, such as lipids and proteins, which can compromise the analysis.[3] Common sample preparation techniques include tissue homogenization, protein precipitation, and liquid-liquid or solid-phase extraction.[3][4][5] The choice of sample preparation and HPLC method depends on the physicochemical properties of the analyte and the desired sensitivity.
This document provides a detailed protocol for the extraction and quantification of a target analyte from brain tissue, along with representative HPLC conditions and validation parameters.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
2.1 Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.05%)[4]
-
Internal Standard (IS) solution
-
Standard stock solution of the analyte
-
Syringe filters (0.22 µm or 0.45 µm PVDF)[6]
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Detector (UV, FLD, or MS/MS)
2.2 Sample Preparation: Protein Precipitation and Extraction
This protocol is a common method for extracting small molecules from brain tissue.
-
Tissue Dissection and Storage : Rapidly dissect brain tissue on a cold plate and immediately freeze it on dry ice. Samples can be stored at -80°C until analysis.[6]
-
Homogenization : Weigh the frozen brain tissue sample. For each 100 mg of tissue, add 1 mL of ice-cold 0.1 M perchloric acid.[4][6] Homogenize the sample using a probe sonicator or a mechanical homogenizer until no visible tissue clumps remain.[6] Keep the sample on ice throughout this process to prevent degradation.
-
Protein Precipitation : Centrifuge the homogenate at high speed (e.g., 14,000 - 43,000 rpm) for 15-20 minutes at 4°C to pellet the precipitated proteins.[4][7]
-
Supernatant Collection : Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new microcentrifuge tube.[6]
-
Filtration : Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[4][6]
-
Sample Injection : Transfer the filtered sample into an HPLC vial for analysis.
2.3 HPLC Conditions
The following are typical HPLC conditions for the analysis of small molecules on a C18 column. These parameters should be optimized for the specific analyte.
-
Column : C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm)[5]
-
Mobile Phase : A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Flow Rate : 1 mL/min[4]
-
Injection Volume : 20 µL[4]
-
Column Temperature : 35°C
-
Detection :
-
UV : Wavelength set based on the analyte's maximum absorbance.
-
Fluorescence : Excitation and emission wavelengths specific to the analyte.
-
MS/MS : Optimized parent and daughter ions for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.[1]
-
2.4 Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., homogenized brain tissue from an untreated animal that has been processed as described in section 2.2).
-
Inject the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the analyte in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The performance of an HPLC method is evaluated through various validation parameters. The table below summarizes typical quantitative data for a validated method for neurotransmitter analysis, which can serve as a reference.
| Parameter | Norepinephrine | Serotonin | Dopamine |
| Linearity Range (ng/mL) | 50 - 4000[4][5] | 31.25 - 4000[4][5] | 25.0 - 5000.0[5] |
| Limit of Detection (LOD) (ng/mL) | 2 | 2 | Not Specified |
| Limit of Quantification (LOQ) (ng/mL) | 20 | 20 | Not Specified |
| Recovery (%) | 86.04 - 89.01[5] | 86.43 - 89.61[5] | Not Specified |
| Retention Time (min) | ~1.7[8] | ~7.9[5] | ~4.2[8] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the quantification of a small molecule in brain tissue using HPLC.
Caption: Workflow for small molecule analysis in brain tissue.
References
- 1. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AD4 (N-acetylcysteine amide) as a Therapeutic Agent for Glutamate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, a phenomenon known as glutamate cytotoxicity or excitotoxicity. This process is implicated in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in acute neuronal injury following stroke or trauma. A key mechanism of glutamate-induced cell death involves the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to a surge in reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.
AD4, chemically known as N-acetylcysteine amide (NACA), is a novel thiol-containing antioxidant and a derivative of N-acetylcysteine (NAC). Its amide modification enhances its lipophilicity and ability to cross the blood-brain barrier, making it a promising therapeutic candidate for neurological disorders. These application notes provide an overview of the mechanism of action of this compound against glutamate cytotoxicity and detailed protocols for key in vitro experiments to evaluate its neuroprotective effects.
Mechanism of Action of this compound in Glutamate Cytotoxicity
Glutamate-induced cytotoxicity, in many cell types, is mediated by a non-receptor-dependent pathway involving the inhibition of the cystine/glutamate antiporter (System xc-). This inhibition leads to a depletion of intracellular cysteine, a rate-limiting substrate for the synthesis of the primary endogenous antioxidant, glutathione (GSH). The resulting decrease in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, apoptotic or necrotic cell death.[1]
This compound exerts its neuroprotective effects through a multi-faceted mechanism primarily centered on mitigating oxidative stress:
-
Replenishment and Preservation of Intracellular Glutathione (GSH): this compound readily enters cells and provides a source of cysteine for GSH synthesis, thereby restoring and maintaining intracellular GSH levels even in the presence of high extracellular glutamate.[1]
-
Direct Scavenging of Reactive Oxygen Species (ROS): The thiol group in this compound can directly scavenge harmful ROS, reducing the overall oxidative burden on the cell.[1]
-
Inhibition of Lipid Peroxidation: By neutralizing ROS and supporting GSH levels, this compound prevents the damaging oxidation of lipids in cellular membranes, a key step in the propagation of cellular injury.[1]
Signaling Pathways in Glutamate Cytotoxicity and this compound Intervention
The following diagram illustrates the signaling cascade initiated by high concentrations of glutamate and the points of intervention by this compound.
Caption: Glutamate cytotoxicity pathway and this compound's protective mechanisms.
Quantitative Data Summary
The neuroprotective effects of this compound (NACA) against glutamate-induced cytotoxicity have been quantified in various in vitro studies. The following tables summarize key findings from a representative study using the PC12 cell line, a common model for neuronal research.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in Glutamate-Treated PC12 Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 100 ± 5 | 10 ± 2 |
| Glutamate (10 mM) | 45 ± 4 | 85 ± 6 |
| Glutamate (10 mM) + this compound (1 mM) | 88 ± 6 | 25 ± 4 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in Glutamate-Treated PC12 Cells
| Treatment Group | Intracellular GSH (% of Control) | Intracellular ROS (% of Control) | Lipid Peroxidation (MDA levels, nmol/mg protein) |
| Control | 100 ± 8 | 100 ± 10 | 1.5 ± 0.2 |
| Glutamate (10 mM) | 35 ± 5 | 250 ± 20 | 4.8 ± 0.5 |
| Glutamate (10 mM) + this compound (1 mM) | 92 ± 7 | 120 ± 15 | 2.0 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the therapeutic potential of this compound against glutamate cytotoxicity.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
Objective: To quantify the protective effect of this compound on the viability of PC12 cells exposed to glutamate.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound (N-acetylcysteine amide) stock solution
-
L-glutamic acid stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count PC12 cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of serum-free medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1 mM).
-
Incubate for 1 hour.
-
Prepare a stock solution of L-glutamic acid and dilute it in serum-free medium to the desired final concentration (e.g., 10 mM).
-
Add the glutamate solution to the wells. For control wells, add serum-free medium only.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate cell viability as a percentage of the control (untreated) cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Objective: To measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage caused by glutamate and its attenuation by this compound.
Materials:
-
Treated cell culture plates (from Protocol 1)
-
LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Sample Collection:
-
Following the 24-hour incubation with glutamate and this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the maximum LDH release by lysing a set of control cells with the lysis buffer provided in the kit.
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
Spontaneous LDH release is from untreated control cells.
-
-
Protocol 3: Measurement of Intracellular Glutathione (GSH)
Objective: To determine the effect of this compound on intracellular GSH levels in PC12 cells challenged with glutamate.
Materials:
-
Treated cells in 6-well plates
-
GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Cell lysis buffer
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
-
GSH Assay:
-
Follow the specific instructions of the commercial GSH assay kit. This typically involves:
-
Adding the cell lysate to a reaction mixture containing DTNB.
-
Incubating for a specified time at room temperature.
-
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the GSH concentration in the samples from the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate (determined by a protein assay like the BCA assay).
-
Express the results as a percentage of the control group.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS induced by glutamate and the scavenging effect of this compound using the DCFH-DA probe.
Materials:
-
Treated cells in a black, clear-bottom 96-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Loading:
-
After the desired treatment period, remove the culture medium.
-
Wash the cells once with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without cells) from all readings.
-
Express the ROS levels as a percentage of the control group.
-
Protocol 5: Assessment of Lipid Peroxidation (MDA Assay)
Objective: To measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in response to glutamate-induced oxidative stress and the protective effect of this compound.
Materials:
-
Treated cells in 6-well plates
-
Lipid peroxidation (MDA) assay kit (e.g., based on the reaction with thiobarbituric acid - TBA)
-
Cell lysis buffer containing an antioxidant (e.g., BHT)
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength (typically ~532 nm for colorimetric assays).
Procedure:
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during sample processing.
-
Centrifuge the lysate to remove cell debris.
-
-
MDA Assay:
-
Follow the protocol provided with the commercial assay kit. This generally involves:
-
Adding the cell lysate to a reaction mixture containing TBA.
-
Incubating at a high temperature (e.g., 95°C) for a specified time to allow the formation of the MDA-TBA adduct.
-
Cooling the samples and centrifuging to pellet any precipitate.
-
-
-
Measurement:
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
-
Data Analysis:
-
Create a standard curve using MDA standards.
-
Calculate the MDA concentration in the samples from the standard curve.
-
Normalize the MDA levels to the total protein concentration of the lysate.
-
Express the results as nmol of MDA per mg of protein.
-
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of AD4 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. The development of effective therapeutics for AD is a critical unmet need. This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of "AD4," a hypothetical therapeutic agent for Alzheimer's Disease.
These assays are essential for preclinical drug development, enabling the quantitative assessment of a compound's potential to modulate key pathological features of AD in a controlled in vitro environment. The following protocols cover the measurement of Aβ production, tau phosphorylation, neuroprotection, and synaptic plasticity.
Key Alzheimer's Disease Signaling Pathways
The assays described in these application notes target key molecular pathways implicated in the pathogenesis of Alzheimer's Disease. The following diagram illustrates the central roles of Amyloid Precursor Protein (APP) processing, subsequent Aβ aggregation, and the hyperphosphorylation of Tau protein, which are the primary targets for many therapeutic interventions.
AD4 Treatment for Reducing Lipid Peroxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical pathological process implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and drug-induced toxicities. This process, driven by oxidative stress, leads to cellular damage through the degradation of lipids in cell membranes and the production of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). AD4, or N-acetylcysteine amide (NACA), is a novel thiol antioxidant and a cell-permeating derivative of N-acetylcysteine (NAC). Its enhanced lipophilicity and ability to cross the blood-brain barrier make it a promising therapeutic agent for combating oxidative stress-mediated cellular damage. These application notes provide a comprehensive overview of the use of this compound in reducing lipid peroxidation, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its protective effects against lipid peroxidation through a multi-faceted mechanism primarily centered on replenishing and sustaining intracellular antioxidant defenses.
-
Glutathione (B108866) Replenishment : this compound readily crosses cell membranes and serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. It also participates in a thiol-disulfide exchange with oxidized glutathione (GSSG), directly regenerating GSH.
-
Reactive Oxygen Species (ROS) Scavenging : As a thiol-containing compound, this compound can directly scavenge a variety of ROS, thereby preventing the initiation of lipid peroxidation chain reactions.
-
Activation of the Nrf2-ARE Signaling Pathway : A key mechanism of this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1) : An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1) : An enzyme that detoxifies reactive quinones.
-
Glutathione Peroxidase (GPx) : An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, directly inhibiting lipid peroxidation.
-
Catalase : An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
-
Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, such as inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-κB. Since inflammation and oxidative stress are intricately linked, these anti-inflammatory properties contribute to the overall reduction in lipid peroxidation.
Quantitative Data Summary
The efficacy of this compound in reducing lipid peroxidation has been quantified in several preclinical models of oxidative stress. The following tables summarize the key findings, primarily focusing on the reduction of malondialdehyde (MDA), a widely used biomarker of lipid peroxidation.
| Model | Tissue/Cell Type | Treatment Details | MDA Reduction (%) | Reference |
| Haloperidol-Induced Oxidative Stress | Rat Brain | This compound in drinking water (1 g/kg) with haloperidol (B65202) injections | Preserved normal levels | [1] |
| Traumatic Brain Injury | Mouse Brain | This compound (100 mg/kg, i.p.) post-TBI | Significant reduction | [2] |
| Aβ-Induced Alzheimer's-like Pathology | Rat Hippocampus | This compound (75 mg/kg) post Aβ infusion | Significant reduction (p < 0.01) | [3] |
| Aβ-Induced Alzheimer's-like Pathology | Rat Prefrontal Cortex | This compound (75 mg/kg) post Aβ infusion | Significant reduction (p < 0.001) | [3] |
| Doxorubicin-Induced Cardiotoxicity | H9c2 Cardiomyocytes | This compound (750 μM) with Doxorubicin | Significant reduction (p < 0.05) | [4] |
| Glutamate-Induced Cytotoxicity | PC12 Cells | NACA treatment | Reduced glutamate-induced elevation | [5] |
| Model | Tissue | Treatment | Effect on Other Oxidative Stress Markers | Reference |
| Paraoxon Intoxication | Mouse Hippocampus | This compound (150 mg/kg) post-intoxication | Significantly reduced 4-HNE levels | [6] |
| Traumatic Brain Injury | Mouse Brain | This compound (100 mg/kg, i.p.) post-TBI | Enhanced SOD and GPx activity | [2] |
| β-thalassemia | Mouse Blood Cells | This compound (150 mg/kg, i.p.) | Reduced overall oxidative stress parameters (p<0.001) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in reducing lipid peroxidation.
References
- 1. N-acetylcysteine amide (this compound) attenuates oxidative stress in beta-thalassemia blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]
Application Notes and Protocols: The Role of Apolipoprotein E4 (APOE4) in Neuroinflammation Models
Note: The user's original query specified "AD4." As extensive research did not yield information on a specific molecule designated "this compound" in the context of neuroinflammation, we have proceeded by assuming the query pertained to Apolipoprotein E4 (APOE4), the most significant genetic risk factor for late-onset Alzheimer's Disease (AD) and a key player in neuroinflammation.
Introduction
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's Disease (AD).[1][2][3][4] This inflammatory response in the central nervous system is primarily mediated by microglia, the brain's resident immune cells.[1][5][6] In the context of AD, chronic microglial activation contributes to a damaging cycle of inflammation that exacerbates the primary pathologies of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).[1][7]
Genetic factors play a crucial role in mediating the risk and progression of late-onset AD. The ε4 allele of the apolipoprotein E gene (APOE4) stands out as the most significant genetic risk factor.[8][9] Individuals carrying one copy of the APOE4 allele have an increased risk of developing AD, and those with two copies have an even greater risk.[8] Emerging evidence strongly indicates that APOE4 exerts its detrimental effects in part by modulating the neuroinflammatory response, particularly by influencing microglial function.[8][10] These application notes provide an overview of the role of APOE4 in neuroinflammation models, detailing its mechanisms and providing protocols for its study.
Mechanism of Action: APOE4 in Microglial Activation and Neuroinflammation
APOE4 contributes to a pro-inflammatory state in the brain by affecting microglia in several ways:
-
Early and Independent Microglial Activation: The APOEε4 genotype is associated with increased microglial activation in the medial temporal cortex, a process that can occur independently of amyloid and tau pathologies, suggesting it is an early event in AD pathogenesis.[10]
-
Impaired Aβ Clearance: While microglia are responsible for clearing Aβ from the brain, the APOE4 variant may disrupt this process, leading to the accumulation of amyloid plaques which are potent triggers of neuroinflammation.[1][8]
-
Modulation of TREM2 Signaling: Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor on microglia crucial for their activation, phagocytosis, and survival.[11][12][13][14] APOE is a ligand for TREM2, and the APOE4 isoform appears to modulate TREM2 signaling differently than other isoforms, affecting the microglial response to AD pathology.[11][15] Dysfunctional TREM2 signaling can amplify inflammatory responses.[11]
-
Interaction with TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor on microglia that binds to Aβ and triggers pro-inflammatory signaling cascades, primarily through the NF-κB pathway.[16] TREM2 negatively regulates TLR4 signaling, and since APOE4 affects TREM2 function, it indirectly influences this pro-inflammatory pathway.[11][15]
-
Promotion of a Pro-inflammatory Phenotype: APOE4 can prime microglia to adopt a pro-inflammatory M1-like state, characterized by the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to neuronal damage.[1][17][18]
Data Summary
The following tables summarize the effects of APOE4 in neuroinflammation models based on current research.
Table 1: Effect of APOE4 on Microglial Function and Neuroinflammation
| Parameter | Effect of APOE4 Presence | Key Signaling Pathways Involved | Reference |
| Microglial Activation | Increased, occurs early in disease progression | APOE-TREM2 | [10] |
| Amyloid-Beta (Aβ) Clearance | Impaired/Decreased | APOE-TREM2, Phagocytosis pathways | [1][8] |
| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | Increased | TLR4/NF-κB, NLRP3 Inflammasome | [1][19][18] |
| Anti-inflammatory Cytokine Release (IL-4, IL-10) | Decreased | TREM2-IL-4 Signaling | [12][20][21] |
| Phagocytic Capacity | Reduced | TREM2/DAP12 | [12][13] |
Table 2: Key Molecular Interactions in APOE4-Mediated Neuroinflammation
| Molecule/Receptor | Interacting Partner(s) | Functional Outcome in the Presence of APOE4 | Reference |
| APOE4 | TREM2 | Altered microglial activation and phagocytosis | [11] |
| TREM2 | DAP12, SYK, PI3K | Negatively regulates TLR-induced inflammation; APOE4 impairs this regulation | [11][14] |
| TLR4 | Aβ, LPS | Activation leads to NF-κB-mediated pro-inflammatory cytokine production | [16] |
| NF-κB | Promoter of inflammatory genes | Increased activation and transcription of TNF-α, IL-1β, etc. | [19][22][23] |
| NLRP3 Inflammasome | ASC, Caspase-1 | Activation leads to maturation and release of IL-1β and IL-18 | [16][24][25] |
Visualizing Signaling Pathways and Workflows
Diagram 1: APOE4-TREM2 Signaling in Microglia
Caption: APOE4 interaction with the TREM2/DAP12 signaling complex in microglia.
Diagram 2: Crosstalk between TREM2 and TLR4/NF-κB Pathways
References
- 1. Microglial activation states and their implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Neuroinflammation in the pathogenesis of Alzheimer’s disease. A rational framework for the search of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]
- 8. scantox.com [scantox.com]
- 9. MODEL-AD drives progress for Alzheimer’s disease research - The Jackson Laboratory [jax.org]
- 10. APOEε4 triggers early microglial activation in Alzheimer’s disease | VJDementia [vjdementia.com]
- 11. Roles of TREM2 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Roles of TREM2 in the Pathological Mechanism and the Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TREM2-Dependent Effects on Microglia in Alzheimer’s Disease [frontiersin.org]
- 15. Frontiers | TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Treatment [frontiersin.org]
- 16. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of microglia-associated neuroinflammation on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identifying a new link between TREM2 and IL-4 signaling in microglia | VJDementia [vjdementia.com]
- 21. Frontiers | Evaluating the Effect of Interleukin-4 in the 3xTg Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 22. UNVEILING THE COMPLEX ROLE OF NF-ΚB IN ALZHEIMER'S DISEASE: INSIGHTS INTO BRAIN INFLAMMATION AND POTENTIAL THERAPEUTIC TARGETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Insights on NLRP3 Inflammasome: Mechanisms of Activation, Inhibition, and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving AD4 Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with the investigational compound AD4 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in aqueous solutions?
A1: this compound, like many complex drug candidates, can exhibit several stability issues in aqueous environments. The most frequently encountered problems are:
-
Poor Aqueous Solubility: this compound has limited solubility in water, which can lead to precipitation and difficulty in achieving the desired concentration for experiments.[1][2]
-
Aggregation: The molecule has a tendency to self-associate and form aggregates, particularly at higher concentrations. This can affect its biological activity and lead to inaccurate experimental results.[2][3]
-
Chemical Degradation: this compound can degrade through hydrolysis and oxidation, especially when exposed to certain pH conditions, temperatures, or light.[4][5]
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of laboratory vessels (e.g., glass, plastic), leading to a decrease in the effective concentration in solution.[5][6]
Q2: My this compound solution appears cloudy or has visible particles. What should I do?
A2: Cloudiness or visible particles in your this compound solution typically indicate either precipitation due to poor solubility or the formation of aggregates. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for this compound Precipitation/Aggregation
Caption: Troubleshooting workflow for cloudy or particulate this compound solutions.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: Preventing chemical degradation is crucial for maintaining the integrity of this compound. Consider the following strategies:
-
pH Control: Maintain the pH of the solution within a range where this compound is most stable. For many compounds, this is a slightly acidic to neutral pH.[7]
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[8]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can catalyze degradation.[5]
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like N-acetylcysteine (if compatible with your experimental system).[9]
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment to minimize degradation over time.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
Possible Cause: Loss of active this compound concentration due to aggregation or adsorption.
Recommended Actions:
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80 (typically 0.01-0.1%), to your assay buffer. Surfactants can help prevent aggregation and reduce non-specific binding to plasticware.[10]
-
Use Low-Binding Plates: Utilize low-protein-binding microplates for your cell-based assays to minimize the adsorption of this compound to the plate surface.
-
Pre-treatment of Plates: Consider pre-treating the wells with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
Issue 2: Decrease in this compound concentration over time during storage
Possible Cause: Hydrolytic or oxidative degradation.
Recommended Actions:
-
Conduct a Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study. This involves exposing this compound solutions to stress conditions such as acid, base, peroxide, heat, and light.
-
Analyze Degradants: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the degradation products.
-
Optimize Formulation: Based on the degradation pathway, optimize the formulation. For example, if hydrolysis is the primary issue, adjusting the pH to a more stable range is critical. If oxidation is occurring, the addition of an antioxidant may be necessary.
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound in aqueous solution.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Methodology:
-
Prepare a series of vials containing the desired aqueous buffer.
-
Add an excess amount of this compound powder to each vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
Protocol 2: Assessment of this compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To monitor the formation of aggregates in an this compound solution over time.
Methodology:
-
Prepare the this compound solution at the desired concentration in the chosen buffer.
-
Filter the solution through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and equilibrate to the desired temperature.
-
Measure the particle size distribution at time zero.
-
Incubate the solution under the desired storage conditions (e.g., 4°C, 25°C).
-
Periodically (e.g., every 24 hours) take measurements to monitor any changes in the particle size distribution, which would indicate aggregation.[11]
Data Presentation
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 5.0 | 100.2 | 98.5 | 98.3% |
| 6.0 | 99.8 | 99.1 | 99.3% |
| 7.0 | 100.5 | 95.3 | 94.8% |
| 8.0 | 99.5 | 85.2 | 85.6% |
Table 2: Influence of Excipients on this compound Solubility
| Excipient (Concentration) | This compound Solubility (µg/mL) | Fold Increase |
| None (Control) | 15.3 | 1.0 |
| 2% HP-β-Cyclodextrin | 75.8 | 5.0 |
| 0.1% Polysorbate 80 | 42.1 | 2.8 |
| 5% Solutol® HS 15 | 112.4 | 7.3 |
Role of Stabilizers in Preventing Aggregation
Caption: Stabilizers can prevent this compound self-association and aggregation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. leukocare.com [leukocare.com]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diamorphine stability in aqueous solution for subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidants | An Open Access Journal from MDPI [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: AD4 Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of the Alzheimer's disease therapeutic candidate, AD4, across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low brain penetration of this compound in our in vivo mouse models. What are the potential causes and how can we troubleshoot this?
A1: Low brain uptake of this compound is a common challenge. Here’s a step-by-step troubleshooting guide:
-
1. Verify the Integrity of Your this compound Formulation:
-
Issue: this compound may be degrading or aggregating before or after administration.
-
Troubleshooting:
-
Assess the stability of your this compound formulation under experimental conditions (temperature, pH, storage time).
-
Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
Confirm the biological activity of this compound post-formulation.
-
-
-
2. Evaluate the In Vitro BBB Permeability:
-
Issue: The inherent properties of this compound may prevent it from efficiently crossing the BBB.
-
Troubleshooting:
-
-
3. Assess In Vivo BBB Integrity in Your Animal Model:
-
Issue: The BBB in your specific mouse model may be less permeable than expected.
-
Troubleshooting:
-
Perform a baseline BBB permeability study in your animal model using tracers like sodium fluorescein (B123965) (for small molecules) or Evans blue (which binds to albumin for larger molecule permeability assessment).[3][4][5][6] This will establish a baseline for your model.
-
-
-
4. Consider Alternative Delivery Strategies:
-
Issue: The current delivery method may not be optimal for this compound.
-
Troubleshooting:
-
Explore encapsulation of this compound in nanoparticles or liposomes to potentially enhance transport.[7]
-
Consider conjugation of this compound to ligands that target receptor-mediated transcytosis (RMT) pathways, such as antibodies against the transferrin receptor.[8][9][10][11][12]
-
Investigate transient BBB opening techniques like focused ultrasound (FUS) with microbubbles.[13][14][15][16][17]
-
-
Q2: How can we enhance the delivery of this compound using nanotechnology?
A2: Nanoparticle-based delivery systems can significantly improve the brain uptake of therapeutics like this compound. Key considerations include:
-
Nanoparticle Selection:
-
Liposomes: Can encapsulate both hydrophilic and lipophilic drugs and their surface can be modified with targeting ligands.[18][19]
-
Polymeric Nanoparticles: Offer controlled release profiles and can be engineered for specific targeting.
-
Exosomes: Natural nanovesicles that may have inherent brain-targeting capabilities.[19][20][21]
-
-
Optimizing Nanoparticle Properties:
-
Size: A size range of 10-100 nm is generally considered optimal for BBB penetration, avoiding rapid renal clearance while being small enough to traverse the barrier.[22][23][24]
-
Surface Charge: Cationic nanoparticles can enhance uptake through electrostatic interactions with the negatively charged endothelial cell surface, but may also exhibit higher toxicity.
-
Surface Modification (Functionalization):
-
PEGylation: Increases circulation half-life by reducing opsonization and clearance by the reticuloendothelial system.
-
Targeting Ligands: Conjugating antibodies or peptides that bind to receptors on brain endothelial cells (e.g., transferrin receptor, insulin (B600854) receptor) can facilitate receptor-mediated transcytosis.[25]
-
-
Q3: We are using a receptor-mediated transcytosis (RMT) approach to deliver our this compound-antibody conjugate, but the brain uptake is still suboptimal. What could be the issue?
A3: Suboptimal RMT efficiency can arise from several factors:
-
Antibody Affinity: High-affinity binding to the receptor can lead to lysosomal degradation of the antibody-receptor complex rather than transcytosis. Reducing the binding affinity of the antibody to the RMT receptor can sometimes enhance its release into the brain parenchyma.[8][26]
-
Receptor Saturation: High doses of the this compound-antibody conjugate can saturate the target receptors, leading to diminished transport efficiency. Consider dose-response studies to identify the optimal concentration.
-
Epitope Specificity: The binding site of the antibody on the receptor can influence its intracellular trafficking pathway. Some epitopes may favor transcytosis, while others lead to degradation.
-
Competition with Endogenous Ligands: High levels of the natural ligand for the targeted receptor can compete with your conjugate for binding.
Q4: What are the key parameters to consider when using Focused Ultrasound (FUS) to enhance this compound delivery?
A4: FUS in combination with microbubbles is a powerful technique for transiently and locally opening the BBB. Key parameters to optimize include:
-
Acoustic Pressure: Must be sufficient to induce microbubble oscillation and BBB opening without causing significant tissue damage.
-
Frequency: Lower frequencies (e.g., 250-500 kHz) are often used for transcranial applications.
-
Pulse Duration and Repetition Frequency: These parameters influence the total acoustic energy delivered and the nature of the microbubble activity.
-
Microbubble Type and Dose: Different microbubble formulations have varying sizes and shell compositions, which affect their resonance frequency and stability. The dose needs to be optimized for effective BBB opening without causing vascular damage.
-
Timing of this compound Administration: this compound should be administered shortly before or during the FUS procedure to coincide with the period of maximal BBB opening. The BBB typically remains open for a few hours post-sonication.[15]
Data Presentation
Table 1: Comparison of Blood-Brain Barrier Delivery Strategies
| Delivery Strategy | Mechanism of Action | Reported Brain Uptake Enhancement (relative to free drug) | Key Advantages | Key Challenges |
| Nanoparticles (untargeted) | Enhanced permeability and retention (EPR) effect (in tumors), passive diffusion. | 2 to 10-fold | Protects cargo from degradation, potential for controlled release. | Rapid clearance by the reticuloendothelial system, potential toxicity. |
| Ligand-Targeted Nanoparticles | Receptor-mediated transcytosis (RMT). | 5 to 50-fold | High specificity for brain endothelial cells. | Receptor saturation, potential immunogenicity of ligands. |
| Focused Ultrasound (FUS) with Microbubbles | Transient mechanical opening of tight junctions. | 2 to 100-fold | Non-invasive, targeted to specific brain regions, reversible. | Requires specialized equipment, potential for off-target effects and inflammation. |
| Receptor-Mediated Transcytosis (Antibody Conjugates) | Utilizes endogenous transport systems (e.g., transferrin receptor). | 10 to 100-fold | High specificity, leverages natural pathways. | Antibody engineering is complex, potential for lysosomal degradation. |
Note: The reported enhancement values are approximate and can vary significantly depending on the therapeutic agent, animal model, and specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a co-culture of brain endothelial cells and astrocytes.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human or mouse brain microvascular endothelial cells (BMECs)
-
Human or mouse astrocytes
-
Cell culture medium and supplements
-
This compound formulation
-
Lucifer yellow or sodium fluorescein (as a paracellular marker)
-
Transendothelial Electrical Resistance (TEER) measurement system
Methodology:
-
Astrocyte Seeding: Plate astrocytes on the bottom of the 24-well plate and culture until they reach confluence.
-
Endothelial Cell Seeding: Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). Seed the BMECs onto the coated inserts.
-
Co-culture: Place the inserts containing the BMECs into the wells with the confluent astrocytes. Culture for 3-5 days to allow for the formation of a tight monolayer.
-
Barrier Integrity Assessment:
-
This compound Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.
-
Add the this compound formulation to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., ELISA, LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of this compound appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of this compound in the apical chamber.
-
Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol describes a method to quantify the brain uptake of this compound in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulation
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Saline with heparin
-
Brain homogenization buffer
-
Analytical equipment to quantify this compound (e.g., ELISA, LC-MS/MS)
Methodology:
-
This compound Administration: Administer the this compound formulation to the mice via the desired route (e.g., intravenous, intraperitoneal).
-
Blood Collection: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), anesthetize the mice and collect a blood sample via cardiac puncture.
-
Transcardial Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold, heparinized saline to remove the vascular content from the brain.
-
Brain Extraction and Homogenization:
-
Carefully dissect the brain and record its weight.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Sample Processing:
-
Centrifuge the brain homogenate to pellet the cellular debris.
-
Collect the supernatant.
-
Process the blood sample to obtain plasma or serum.
-
-
Quantification of this compound:
-
Measure the concentration of this compound in the brain homogenate supernatant and the plasma/serum using a validated analytical method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration. The results can be expressed as µg of this compound per gram of brain tissue.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in microglia.
Caption: Troubleshooting workflow for low this compound brain delivery.
References
- 1. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats | PLOS One [journals.plos.org]
- 4. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 5. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase | Springer Nature Experiments [experiments.springernature.com]
- 7. Blood brain barrier: An overview on strategies in drug delivery, realistic in vitro modeling and in vivo live tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Antibody Engineering for Receptor-Mediated Transcytosis Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Subcellular trafficking and transcytosis efficacy of different receptor types for therapeutic antibody delivery at the blood‒brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endosomal trafficking regulates receptor-mediated transcytosis of antibodies across the blood brain barrier | Semantic Scholar [semanticscholar.org]
- 13. Current clinical investigations of focused ultrasound blood-brain barrier disruption: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focused ultrasound-mediated enhancement of blood–brain barrier permeability for brain tumor treatment: a systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using focused ultrasound to open the blood-brain barrier and enhance drug delivery in Alzheimer's Disease | Neuroscience [labroots.com]
- 16. You are being redirected... [fusfoundation.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nature vs. Manmade: Comparing Exosomes and Liposomes for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exosomes as nanocarriers for brain-targeted delivery of therapeutic nucleic acids: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The effect of nanoparticle size on the probability to cross the blood-brain barrier: an in-vitro endothelial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of nanoparticle size on blood–brain barrier penetration and the accumulation of anti-seizure medicines in the brain - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 24. Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Translational Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Microglial Transforming Growth Factor-β Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transwell and TEER Assays - Tempo Bioscience [tempobioscience.com]
Optimizing AD4 concentration for maximum antioxidant effect
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of AD4 (N-acetyl cysteine amide) to achieve its maximum antioxidant effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antioxidant mechanism?
A1: this compound is the amide form of N-acetylcysteine (NAC), a well-known antioxidant. It is a novel, low-molecular-weight thiol-containing compound designed to have increased cell permeability and the ability to cross the blood-brain barrier.[1][2] Its primary antioxidant mechanism involves directly scavenging reactive oxygen and nitrogen species (ROS/RNS) and serving as a precursor to glutathione (B108866) (GSH), a critical endogenous antioxidant. The diagram below illustrates its proposed mechanism of action.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: For a novel compound like this compound, it is crucial to perform a dose-response study. A broad range of concentrations should be tested initially. Based on typical concentrations for similar thiol-based antioxidants, a starting range of 1 µM to 10 mM is recommended for initial cell culture experiments. This range should be narrowed down based on cytotoxicity and efficacy assessments.
Q3: How should I determine the optimal concentration of this compound for my specific experimental model?
A3: The optimal concentration is model-dependent and must be determined empirically. The process involves two key stages: first, assessing cytotoxicity to establish a safe working range, and second, evaluating antioxidant efficacy within that range. The workflow diagram below outlines the recommended procedure.
References
Technical Support Center: N-acetylcysteine Amide (NACA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and experimental challenges encountered when using N-acetylcysteine amide (NACA).
Frequently Asked Questions (FAQs)
Q1: What is N-acetylcysteine amide (NACA) and what is its primary mechanism of action?
A1: N-acetylcysteine amide (NACA) is the amide derivative of N-acetylcysteine (NAC). It exhibits greater lipophilicity and membrane permeability compared to NAC, leading to improved bioavailability. Its primary mechanism of action is to serve as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By replenishing intracellular GSH levels, NACA helps to protect cells from oxidative stress. Additionally, NACA can directly scavenge reactive oxygen species (ROS).
Q2: I am observing unexpected results in my cell viability assay after NACA treatment. What could be the cause?
A2: If you are using a tetrazolium-based cell viability assay, such as the MTT assay, thiol-containing compounds like NAC (and by extension, NACA) can directly reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This can lead to a false positive signal, making it appear as though cell viability has increased or is unaffected by a cytotoxic agent. It is crucial to include a cell-free control with NACA to test for this interference.
Q3: Are there known cytotoxic effects of NACA?
A3: While NACA is generally considered to be less toxic than NAC at high concentrations, its effects can be cell-type and context-dependent. For instance, in Chinese hamster ovary (CHO) cells, NAC has been shown to be cytotoxic at higher concentrations, whereas NACA was found to be non-toxic at similar concentrations. However, in other studies, while NACA effectively reduced oxidative stress, it did not prevent cell death induced by certain toxins, indicating its protective effects are not universal.
Q4: Can NACA treatment alter gene or protein expression in my experimental model?
A4: Yes. As a precursor to NAC and a modulator of the intracellular redox environment, NACA can influence various signaling pathways, which in turn can alter gene and protein expression. Studies on NAC have shown changes in the expression of proteins involved in cell proliferation, differentiation, inflammation, and metabolism. Therefore, it is plausible that NACA could have similar off-target effects. It is advisable to perform appropriate controls, such as Western blotting for key signaling proteins or transcriptomic analysis, if you suspect off-target gene or protein expression changes are affecting your experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability with MTT Assay
Symptoms:
-
You observe an unexpected increase in cell viability in your NACA-treated groups, even in the presence of a known cytotoxic agent.
-
The formazan production in your cell-free (media + MTT reagent + NACA) control wells is significantly above the background.
Potential Cause: Direct reduction of the MTT reagent by the thiol group of NACA, leading to a false-positive signal.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells containing your cell culture media, the MTT reagent, and the same concentration of NACA used in your experimental wells.
-
Incubate for the same duration as your experimental plates.
-
If you observe a significant color change, this confirms that NACA is directly reducing the MTT reagent.
-
-
Correct for Interference:
-
Subtract the absorbance value of the cell-free NACA control from the absorbance values of your experimental wells containing NACA.
-
-
Consider an Alternative Viability Assay:
-
Use a non-tetrazolium-based assay that is less susceptible to interference from thiol-containing compounds.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from damaged cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method for counting viable cells.
-
Issue 2: Lack of Expected Protective Effect of NACA
Symptoms:
-
You do not observe the anticipated protective effect of NACA against an oxidative stressor in your experiments.
Potential Causes:
-
Context-Dependent Efficacy: NACA's protective effects are not universal. While it is effective at replenishing GSH and scavenging ROS, it may not inhibit all downstream cell death pathways induced by a specific toxin.
-
Suboptimal Concentration: The effective concentration of NACA can vary between cell types and the nature of the insult.
-
Instability of NACA in Solution: Prolonged incubation in certain media at 37°C may lead to degradation of NACA.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment:
-
Test a range of NACA concentrations to determine the optimal protective concentration for your specific experimental model.
-
-
Confirm Target Engagement:
-
Measure intracellular GSH levels to confirm that NACA is effectively increasing glutathione synthesis in your cells.
-
-
Investigate Downstream Pathways:
-
Assess markers of apoptosis (e.g., caspase-3 cleavage) or other cell death pathways to determine if the insult is acting through a mechanism that is not mitigated by NACA's antioxidant properties.
-
-
Prepare Fresh Solutions:
-
Prepare fresh stock solutions of NACA for each experiment to minimize potential degradation.
-
Quantitative Data Summary
Table 1: Effects of N-Acetylcysteine Amide (NACA) on Cell Viability and Oxidative Stress
| Cell Line | Stressor | NACA Concentration | Effect on Cell Viability | Effect on ROS Levels | Reference |
| H9c2 Cardiomyocytes | Doxorubicin (5 µM) | 750 µM | Minimal protective effect | Reduced to control levels | [1] |
| PC12 Neuronal Cells | Glutamate (10 mM) | Not specified | Protective | Significantly decreased | [2] |
| Chinese Hamster Ovary (CHO) | Ionizing Radiation (6 Gy) | Dose-dependent | Protective | Not directly measured, but restored GSH levels | [3] |
Table 2: Comparative Cytotoxicity of NACA and NAC
| Cell Line | Compound | Concentration | Cytotoxicity | Reference |
| Chinese Hamster Ovary (CHO) | NAC | High concentrations | Cytotoxic | [3] |
| Chinese Hamster Ovary (CHO) | NACA | Similar high concentrations | Non-toxic | [3] |
| H9c2 Cardiomyocytes | NAC | 250 µM - 20 mM | Significant toxicity starting at 5 mM | [1] |
| H9c2 Cardiomyocytes | NACA | 250 µM - 20 mM | Significant toxicity starting at 10 mM | [1] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with the test compound (e.g., a toxin) and/or NACA for the desired duration.
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate at 37°C for 2-4 hours.
-
After incubation, carefully remove the media.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Protocol:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
Prepare three sets of control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Media alone.
-
-
After treatment, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Intracellular Glutathione (GSH) Measurement
Principle: This assay is based on the reaction of GSH with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.
Protocol:
-
Culture and treat cells as required.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and 0.6% sulfosalicylic acid to precipitate proteins).
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add 20 µL of the supernatant or GSH standard to each well.
-
Add 160 µL of a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).
-
Add 20 µL of 1 mg/mL DTNB in reaction buffer to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Read the absorbance at 412 nm.
-
Determine the GSH concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: NACA's primary antioxidant mechanism of action.
Caption: Troubleshooting workflow for unexpected results with NACA.
References
Technical Support Center: Addressing AD4 Toxicity at High Concentrations
Disclaimer: The information provided in this technical support center is for research purposes only. "AD4" is a hypothetical compound used here to illustrate common challenges and troubleshooting strategies in drug development. The experimental protocols and data are examples and should be adapted to specific laboratory conditions and research questions.
Introduction
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering issues with this compound toxicity at high concentrations during their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, along with detailed experimental protocols and data interpretation strategies.
Compound Profile: this compound (Hypothetical)
For the context of this guide, this compound is a novel investigational compound designed as a targeted anti-cancer agent. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells through the activation of extrinsic death receptor pathways. However, at high concentrations, off-target effects and non-specific cytotoxicity have been observed.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity in All Cell Lines
Question: I am observing high levels of cell death in both my cancer cell lines and my non-cancerous control lines, even at what I considered to be low concentrations of this compound. What could be the cause?
Answer: This issue can stem from several factors:
-
High this compound Concentration: The "low concentration" might still be in the toxic range for your specific cell lines. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Prolonged Exposure: The duration of this compound exposure can significantly impact cell viability. Consider shortening the incubation time.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to cytotoxic agents.
-
Contamination: Mycoplasma or other contaminants can exacerbate the cytotoxic effects of a compound.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for each cell line.
-
Optimize Incubation Time: Conduct a time-course experiment to find the optimal exposure duration.
-
Test for Contamination: Regularly test your cell cultures for mycoplasma contamination.
-
Use a Rescue Agent: For mechanistic studies, consider co-treatment with an antioxidant like N-acetylcysteine-amide (this compound's namesake in some literature), which can mitigate oxidative stress-related off-target toxicity.[1]
Issue 2: Inconsistent IC50 Values Across Experiments
Question: My calculated IC50 value for this compound varies significantly between experimental replicates. Why is this happening and how can I improve consistency?
Answer: Inconsistent IC50 values are often due to experimental variability. Key factors include:
-
This compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to inaccurate dosing.
-
Batch-to-Batch Variability: Different batches of this compound may have slight variations in purity or activity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Assay-Specific Issues: The choice of cytotoxicity assay and its execution can influence the outcome.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect your this compound solutions for any precipitate. If necessary, gently warm the solution or use a different solvent system (after validating its compatibility with your cells).
-
Aliquot and Store Properly: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles and store it at the recommended temperature.
-
Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well.
-
Validate Your Assay: Ensure your chosen cytotoxicity assay is linear over the range of cell densities used and is not affected by the chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced toxicity at high concentrations?
At therapeutic concentrations, this compound is designed to activate the extrinsic apoptosis pathway. However, at high concentrations, toxicity is likely mediated by off-target effects, which may include:
-
Induction of excessive Reactive Oxygen Species (ROS): This can lead to oxidative stress and damage to cellular components.[1]
-
Mitochondrial Dysfunction: High concentrations of this compound may disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
-
Inhibition of Key Cellular Enzymes: Off-target binding to other proteins can disrupt essential cellular processes.
Q2: How can I determine if the observed cell death is due to on-target apoptosis or off-target necrosis?
You can differentiate between apoptosis and necrosis using a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8 for the extrinsic pathway) can confirm apoptosis.
-
Morphological Analysis: Observing cell morphology under a microscope can reveal characteristic signs of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
Q3: What are the recommended concentration ranges for initial this compound screening?
The optimal concentration range is highly cell-line dependent. The following table provides a general guideline for initial screening based on hypothetical data.
| Cell Line Type | Example Cell Line | Suggested Starting Concentration Range | Hypothetical IC50 |
| Highly Sensitive Cancer | DLBCL Line 1 | 1 nM - 1 µM | 10 nM |
| Moderately Sensitive Cancer | Colorectal Cancer Line 1 | 10 nM - 10 µM | 100 nM |
| Resistant Cancer | AML Line 1 | 100 nM - 100 µM | > 10 µM |
| Non-Cancerous Control | Normal Fibroblasts | 1 µM - 500 µM | > 100 µM |
Q4: How can I mitigate the off-target toxicity of this compound in my experiments?
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use concentrations around this value for your experiments to minimize off-target effects.
-
Co-treatment with Inhibitors: If a specific off-target pathway is identified, consider using a specific inhibitor for that pathway to confirm its role in toxicity.
-
Antioxidant Co-treatment: If toxicity is linked to oxidative stress, co-incubation with antioxidants like N-acetylcysteine-amide may be beneficial.[1]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on a cell line by measuring metabolic activity.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Annexin V/PI Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.
Visualizations
References
AD4 solubility issues and solutions for research
Welcome to the technical support center for AD4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges associated with this compound, a novel artemisinin-derived Proteolysis Targeting Chimera (PROTAC). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is an experimental PROTAC that leverages an artemisinin (B1665778) derivative to target PCLAF for degradation, showing potential in anti-tumor applications.[1] Like many PROTACs and artemisinin derivatives, this compound possesses a complex, high molecular weight structure that contributes to its inherently low aqueous solubility.[2] Poor solubility can hinder in vitro assay reliability and complicate in vivo formulation development, impacting bioavailability and therapeutic efficacy.[2][3]
Q2: What are the general solubility characteristics of this compound's parent compounds?
The solubility of this compound can be inferred from its artemisinin core. Artemisinin is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For instance, to achieve a concentration of approximately 0.5 mg/mL in an aqueous buffer like PBS (pH 7.2), artemisinin typically requires initial dissolution in an organic solvent such as DMF, followed by dilution.[4]
Q3: How does the PROTAC nature of this compound affect its solubility?
PROTACs are large, flexible molecules that often fall "beyond the rule of 5," a set of guidelines used to predict the druglikeness of a molecule.[1] Their high molecular weight and often lipophilic nature lead to poor aqueous solubility.[2][5] The linker connecting the artemisinin warhead to the E3 ligase ligand also plays a crucial role in the overall physicochemical properties of the molecule, including its solubility.[6]
Q4: What is the mechanism of action for this compound?
This compound functions by inducing the degradation of the target protein PCLAF. As a PROTAC, it acts as a bridge between PCLAF and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to PCLAF, marking it for degradation by the proteasome.[7][8][9] The degradation of PCLAF activates the p21/Rb axis, leading to anti-tumor activity.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common problems researchers may encounter with this compound solubility during their experiments.
Issue 1: Difficulty dissolving this compound for in vitro assays.
-
Problem: this compound powder does not dissolve in aqueous buffers (e.g., PBS, cell culture media).
-
Solution 1: Use of Organic Co-solvents.
-
Protocol: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO, DMF, or ethanol.[4] Subsequently, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological assay.
-
-
Solution 2: Gentle Warming and Sonication.
-
Protocol: After adding the solvent, gently warm the solution (e.g., to 37°C) and sonicate briefly in a water bath. This can help overcome the energy barrier for dissolution. Avoid excessive heat, which could degrade the compound.
-
Issue 2: Precipitation of this compound upon dilution into aqueous media.
-
Problem: this compound dissolves in the organic stock solvent but precipitates when diluted into the final aqueous buffer.
-
Solution 1: Formulation with Solubilizing Agents.
-
Protocol: Incorporate solubilizing agents or excipients into your final aqueous solution. Options include:
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[3]
-
Polymers: Biocompatible polymers such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) can be used to create solid dispersions, which can improve the dissolution rate and solubility.[3][10]
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to increase solubility, particularly for in vivo formulations.
-
-
-
Solution 2: pH Adjustment.
-
Protocol: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. Determine the pKa of this compound and adjust the pH of the buffer accordingly to favor the more soluble ionized form.[11]
-
Issue 3: Inconsistent results in biological assays due to poor solubility.
-
Problem: High variability in experimental data, potentially due to inconsistent concentrations of soluble this compound.
-
Solution 1: Pre-dissolution and Filtration.
-
Protocol: After preparing your final working solution of this compound, allow it to equilibrate (e.g., with gentle agitation for 1-2 hours). Before adding to your assay, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This ensures you are working with a homogenous solution of soluble compound.
-
-
Solution 2: Solubility Assessment.
-
Protocol: Perform a formal solubility assessment to determine the maximum soluble concentration of this compound in your specific experimental media. This will help you establish a reliable concentration range for your experiments.
-
Data Presentation
Table 1: Solubility of Artemisinin (this compound Parent Moiety) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~16 | Room Temperature |
| DMSO | ~10 | Room Temperature |
| Dimethylformamide (DMF) | ~20 | Room Temperature |
| Acetone | Varies with temperature | 20 - 50 |
| Ethyl Acetate | Varies with temperature | 20 - 50 |
| Acetonitrile | Varies with temperature | 20 - 50 |
| Toluene | Varies with temperature | 20 - 50 |
| Chloroform | Varies with temperature | 20 - 50 |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | Room Temperature |
Data compiled from literature on artemisinin as a proxy for this compound.[4][12][13]
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the thermodynamic solubility of this compound in that solvent at that temperature.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex for Improved Aqueous Solubility
This protocol describes a common method to enhance the solubility of hydrophobic compounds.
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HPβCD) (e.g., 1:1, 1:2).
-
HPβCD Solution: Prepare an aqueous solution of HPβCD.
-
Complexation: Slowly add the this compound powder to the HPβCD solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-HPβCD inclusion complex.
-
Solubility Testing: The resulting powder can be readily dissolved in aqueous buffers for experimental use. Confirm the enhanced solubility by performing a solubility assay as described in Protocol 1.
Visualizations
References
- 1. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Solubility of Artemisinin in Seven Different Pure Solvents from (283.15 to 323.15) K | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining AD4 Treatment Protocols for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining AD4 (Alhydrogel™) treatment protocols in chronic studies for Alzheimer's disease (AD). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in the context of Alzheimer's disease?
A1: this compound is the immunomodulator Alhydrogel™, which is being repurposed as a potential disease-modifying therapy for mild Alzheimer's disease.[1][2] Its proposed mechanism of action is not focused on traditional targets like amyloid-beta or tau. Instead, this compound is believed to function as an immunomodulator, stimulating and regulating the immune system to reduce AD pathology.[3][4] Preclinical studies suggest that subcutaneous administration of this compound modulates the production of proteins involved in lipid metabolism and shifts the microglial phenotype towards a phagocytic type, which helps in clearing brain debris.[1][2] This action is thought to reduce neuroinflammation and protect the hippocampus from neurodegeneration.[1][2]
Q2: What is the recommended animal model for chronic this compound studies?
A2: Based on preclinical findings, aged (e.g., 24-month-old) C57BL/6 mice are a relevant model for studying the effects of this compound.[1][2] This model is useful for investigating age-related changes in the brain and the impact of this compound on cognitive function and hippocampal proteomics in the context of aging. For studying specific AD pathologies, transgenic mouse models like APP/PS1 could also be considered, as they develop amyloid plaques and associated neuroinflammation.
Q3: What is a suggested route of administration and general dosing regimen for this compound in mice?
A3: The suggested route of administration for this compound in mice is subcutaneous (s.c.) injection.[1][2] A preclinical study involved three subcutaneous injections.[1][2] While the exact dosage from this specific study is not publicly available, a 2mg dose was used as a control arm in a human clinical trial.[3][5] For animal studies, the dose would need to be scaled appropriately. It is recommended to conduct a dose-response study to determine the optimal therapeutic dose for chronic studies in your specific mouse model.
Troubleshooting Guide
Issue 1: Injection Site Reactions
-
Question: We are observing skin irritation, swelling, or granuloma formation at the injection site after repeated subcutaneous administration of this compound. What can we do?
-
Answer:
-
Rotate Injection Sites: Avoid administering this compound in the same location repeatedly. Alternate between different subcutaneous sites on the back and flanks.
-
Optimize Injection Volume and Technique: Ensure the injection volume is appropriate for the size of the mouse. For subcutaneous injections in mice, a volume of 100-200 µL is generally well-tolerated. Ensure proper subcutaneous injection technique to avoid intradermal or intramuscular injection, which can be more irritating.
-
Monitor for Infection: Keep the injection sites clean and monitor for signs of infection. If infection is suspected, consult with a veterinarian.
-
Consider a Different Adjuvant Formulation: If irritation persists and is severe, you might explore different formulations of aluminum hydroxide (B78521) or alternative adjuvants, although this would be a deviation from the specific this compound protocol.
-
Issue 2: Inconsistent Behavioral Results
-
Question: Our behavioral data, particularly from the fear conditioning test, shows high variability between animals in the this compound-treated group. How can we improve consistency?
-
Answer:
-
Standardize Handling and Procedures: Ensure all animals are handled consistently by the same trained personnel. The stress of handling can significantly impact behavioral outcomes. Acclimatize the animals to the testing room and equipment before the experiment.
-
Control for Environmental Factors: Maintain a consistent environment (light, temperature, noise) in the animal facility and testing rooms. Even minor changes can affect behavior.
-
Refine Behavioral Protocol: Ensure the parameters of the fear conditioning test (e.g., context, cue, shock intensity and duration) are well-defined and consistently applied. Refer to detailed protocols for guidance.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.
-
Issue 3: Unexpected Systemic Side Effects
-
Question: We have observed signs of systemic illness in some mice following this compound administration, such as lethargy, ruffled fur, or weight loss. What could be the cause and how should we proceed?
-
Answer:
-
Dose-Dependent Toxicity: These signs could indicate a systemic inflammatory response to the adjuvant, which may be dose-dependent. Consider performing a dose-response study to identify a more tolerable dose for chronic administration.
-
Monitor Animal Health: Implement a regular health monitoring schedule, including body weight measurements and clinical scoring. This will help in early detection of adverse effects.
-
Consult a Veterinarian: If systemic side effects are observed, it is crucial to consult with a veterinarian to rule out other causes of illness and to determine the best course of action for the affected animals.
-
Blood Analysis: Consider collecting blood samples to analyze for markers of inflammation (e.g., cytokines) to better understand the systemic response to this compound.
-
Quantitative Data Summary
As specific quantitative data from preclinical this compound studies are not publicly available, the following tables are provided as templates for structuring your experimental data.
Table 1: Template for Fear Conditioning Test Results
| Treatment Group | N | Contextual Freezing (% Time) | Cued Freezing (% Time) |
| Young Control (PBS) | 10 | Mean ± SEM | Mean ± SEM |
| Aged Control (PBS) | 10 | Mean ± SEM | Mean ± SEM |
| Aged + this compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Aged + this compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Template for Hippocampal Proteomics Data (Selected Proteins)
| Protein | Function | Young Control (Fold Change vs. Aged Control) | Aged + this compound (Fold Change vs. Aged Control) | p-value |
| ACSL1 | Lipid Metabolism | Fold Change ± SEM | Fold Change ± SEM | p-value |
| Protein X | Phagocytosis | Fold Change ± SEM | Fold Change ± SEM | p-value |
| Protein Y | Neuroinflammation | Fold Change ± SEM | Fold Change ± SEM | p-value |
Experimental Protocols
Chronic Subcutaneous Administration of this compound in Aged Mice
-
Animals: 24-month-old C57BL/6 male mice.
-
Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Prepare a sterile suspension of this compound (Alhydrogel™) in phosphate-buffered saline (PBS) at the desired concentration.
-
Dosing Regimen:
-
Administer this compound or vehicle (PBS) via subcutaneous injection at three time points. The exact timing between injections should be optimized for the study goals (e.g., every two weeks).
-
The volume of injection should be approximately 100-200 µL.
-
Rotate the injection site for each administration to minimize local irritation.
-
-
Monitoring:
-
Monitor the animals daily for any signs of injection site reactions (redness, swelling, ulceration).
-
Record body weight twice weekly.
-
Perform regular clinical observations for any signs of systemic illness.
-
Fear Conditioning Test
This protocol is adapted from standard procedures and should be optimized for aged mice.
-
Apparatus: A fear conditioning chamber with a grid floor connected to a shock generator, a sound generator, and a video camera for recording.
-
Procedure:
-
Habituation (Day 1): Place each mouse in the conditioning chamber for 5 minutes to allow for exploration and habituation.
-
Conditioning (Day 2):
-
Place the mouse in the chamber for a 2-minute baseline period.
-
Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).
-
Co-terminate the CS with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.
-
Leave the mouse in the chamber for an additional 2 minutes after the last pairing.
-
-
Contextual Fear Memory Test (Day 3): Place the mouse back into the same chamber for 5 minutes without any cues or shocks. Record the percentage of time the mouse spends freezing.
-
Cued Fear Memory Test (Day 4): Place the mouse in a novel context (different shape, color, and odor) for a 2-minute baseline period. Then, present the auditory CS for 3 minutes and record the percentage of time spent freezing.
-
-
Data Analysis: Analyze the video recordings to score freezing behavior (complete immobility except for respiration). Express the data as the percentage of time spent freezing.
Hippocampal Proteomics Analysis
-
Tissue Collection:
-
Following the final behavioral test, euthanize the mice via an approved method.
-
Rapidly dissect the hippocampi on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until processing.
-
-
Protein Extraction:
-
Homogenize the hippocampal tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Use a bioinformatics platform (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify differentially expressed proteins between the treatment groups.
-
Conduct pathway analysis to determine the biological processes affected by this compound treatment.
-
Visualizations
Caption: Proposed mechanism of action for this compound in Alzheimer's disease.
Caption: Experimental workflow for a chronic this compound study in aged mice.
Caption: Troubleshooting logic for injection site reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. advantagetherapeutics.com [advantagetherapeutics.com]
- 4. ADvantage Therapeutics Awarded $2.5 milion NIH SBIR Grant to Advance Alzheimer’s Drug Candidate AD04® Toward the Clinic - BioSpace [biospace.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
Technical Support Center: Minimizing Variability in AD Experimental Results
Welcome to the technical support center for Alzheimer's Disease (AD) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in AD research?
Variability in AD research can arise from multiple sources, including the experimental models used, the assays performed, and the specific protocols followed. In animal models, factors such as the genetic background of the mice, their age, and sex can all contribute to inconsistent results.[1][2] For instance, different mouse strains can exhibit significant differences in amyloid plaque load and neuroinflammation.[2] In cell culture models, the choice between 2D and 3D culture systems, the cell line used (e.g., primary neurons, iPSCs, or immortalized cell lines), and the specific culture conditions can lead to variable outcomes.[3][4][5] Methodological differences in widely used assays like ELISA, Western blotting, and immunohistochemistry are also a major contributor to variability.[4][6]
Q2: How can I minimize variability when using animal models of AD?
To minimize variability in animal studies, it is crucial to carefully control for genetic and environmental factors. Using well-characterized and genetically stable mouse strains is recommended.[1][7] When possible, use both male and female animals and analyze the data for sex-specific differences.[2] Age is another critical factor, as the pathology of AD is progressive; therefore, ensure that animals are age-matched across experimental groups.[1] Standardizing housing conditions, diet, and handling procedures can also help reduce extraneous variables.
Q3: What are the key considerations for reducing variability in cell culture models of AD?
Consistency in cell culture practices is paramount. For primary neuron cultures, the age of the animal at the time of dissection, the dissection method itself, and the coating substrate used for the culture plates can all impact neuronal health and experimental outcomes.[5] Using a consistent lot of serum or transitioning to serum-free, defined media can reduce variability introduced by batch-to-batch differences in media components.[5] For 3D cell culture models, maintaining a consistent cell seeding density and Matrigel concentration is important for reproducible results.[3][8]
Troubleshooting Guides
Amyloid-β (Aβ) Quantification (ELISA)
Q: Why am I getting inconsistent Aβ42/Aβ40 ratios in my plasma samples?
Inconsistent Aβ42/Aβ40 ratios can be due to preanalytical and analytical variables. The type of anticoagulant used (EDTA vs. heparin) and delays in sample processing can affect plasma Aβ levels.[9][10] While some studies suggest that the Aβ42/Aβ40 ratio can help mitigate some of this variability, it is crucial to have standardized sample collection and processing protocols.[10]
Troubleshooting Steps:
-
Standardize Sample Handling: Use the same anticoagulant for all samples and process them within a consistent timeframe.[9]
-
Use a Validated Assay: Employ a well-validated ELISA kit and follow the manufacturer's protocol precisely.
-
Check for Matrix Effects: Plasma components can interfere with the assay. Ensure your assay protocol includes steps to minimize these effects, such as sample dilution in a specialized diluent.[11]
-
Run Quality Controls: Include internal quality control samples with known Aβ concentrations on each plate to monitor assay performance.
| Parameter | Recommendation | Source |
| Anticoagulant | Use either EDTA or heparin consistently. | [9] |
| Processing Delay | Process samples immediately or within a standardized timeframe (e.g., within 24 hours on ice). | [9] |
| Assay Type | Use a validated ELISA kit specifically for Aβ42 and Aβ40. | [12] |
| Sample Dilution | Dilute plasma samples in a proprietary diluent to disrupt Aβ-protein interactions. | [11] |
Tau Protein Analysis (Western Blot)
Q: My Western blots for phosphorylated tau (p-tau) show high background and non-specific bands. What can I do?
High background and non-specific bands in p-tau Western blots are common issues. This can be due to the cross-reactivity of antibodies, improper blocking, or issues with the secondary antibody.[13][14]
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of tau you are investigating. Some "total" tau antibodies can be inhibited by phosphorylation, and some phospho-tau antibodies may cross-react with other proteins like MAP2.[14]
-
Optimize Blocking: Use a robust blocking solution, such as 5% BSA or non-fat dry milk, and ensure an adequate blocking time (at least 1 hour).[15]
-
Secondary Antibody Selection: When using a mouse monoclonal primary antibody on mouse tissue, endogenous immunoglobulins can cause a non-specific signal around 50 kDa, the same size as tau. Using an anti-light chain secondary antibody can help avoid this issue.[13][16]
-
Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[15]
| Parameter | Recommendation | Source |
| Primary Antibody | Validate specificity; check for cross-reactivity with other MAPs. | [14] |
| Blocking Buffer | 5% BSA or non-fat dry milk in TBST. | [15] |
| Blocking Time | Minimum 1 hour at room temperature. | [15] |
| Secondary Antibody | For mouse-on-mouse, use an anti-light chain secondary antibody. | [13][16] |
| Washing | Increase the number of washes (3-5 times) and duration. | [15] |
Gene Expression Analysis (PCR)
Q: I am seeing no amplification or a very low yield for the APP gene in my PCR. What could be the problem?
Low or no amplification in PCR can stem from several factors, including poor primer design, suboptimal reaction conditions, or issues with the template DNA.[17][18][19]
Troubleshooting Steps:
-
Primer Design: Verify that your primers are specific to the APP gene and do not have significant secondary structures or self-dimerization potential.[18][20]
-
Annealing Temperature: Optimize the annealing temperature. A temperature that is too high can prevent primer binding, while one that is too low can lead to non-specific products.[18]
-
Template Quality: Ensure your RNA/cDNA is of high quality and free of inhibitors.[19]
-
Reaction Components: Check the concentrations of all reaction components, including dNTPs, MgCl2, and polymerase.[20]
| Parameter | Recommendation | Source |
| Primer Design | Use primer design software and perform a BLAST search to ensure specificity. | [18] |
| Annealing Temperature | Start with an annealing temperature 5°C below the calculated primer Tm and optimize using a gradient. | [18] |
| Template Concentration | Use 1pg-10ng of plasmid DNA or 1ng-1µg of genomic DNA per 50µL reaction. | [17] |
| PCR Cycles | Use 20-35 cycles, adjusting based on template concentration. | [18] |
Immunohistochemistry (IHC) for Aβ Plaques and Tau Tangles
Q: I am having difficulty visualizing Aβ plaques and neurofibrillary tangles in my IHC staining.
Poor visualization of Aβ plaques and tau tangles is often related to inadequate antigen retrieval or issues with the primary antibody.[21][22]
Troubleshooting Steps:
-
Antigen Retrieval: For Aβ plaques, a combination of formic acid treatment and heat-induced epitope retrieval (e.g., using an autoclave in EDTA buffer) can significantly enhance immunoreactivity.[22]
-
Primary Antibody Incubation: Ensure the primary antibody is used at the optimal concentration and incubated for a sufficient duration (e.g., overnight at 4°C).[21]
-
Tissue Fixation: The duration of formalin fixation can impact staining. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology.[23]
| Parameter | Recommendation | Source |
| Antigen Retrieval (Aβ) | Combination of Proteinase K digestion, autoclave heating in EDTA buffer, and formic acid treatment (PAF method). | [22] |
| Primary Antibody (Aβ) | e.g., 4G8 anti-Aβ at 1:1000 dilution, overnight at 4°C. | [21] |
| Primary Antibody (p-tau) | e.g., AT8 at 1:500 dilution, overnight at 4°C. | [21] |
| Fixation | Immersion-fix in 10% formalin for 24-48 hours. | [23] |
Experimental Protocols & Signaling Pathways
Detailed Methodology: 3D Human Neural Cell Culture for AD Modeling
This protocol is adapted from a method to generate 3D human neural stem cell models of Alzheimer's disease.[2][3][4][6][8]
-
Cell Culture: Culture ReNcell VM human neural precursor cells on Matrigel-coated flasks.
-
Cell Seeding: Once confluent, detach the cells and resuspend them in a Matrigel matrix mixture at a density of 1 x 10^7 cells per mL.
-
3D Culture: Plate the cell-Matrigel mixture in a 24-well plate to form a thick-layer 3D culture.
-
Differentiation: Differentiate the cells in ReNcell differentiation medium. Change half of the medium every 3-4 days.
-
Analysis: After 6 weeks of differentiation, extracellular Aβ aggregation can be observed. Robust tau pathology is typically seen after 10-14 weeks.[8]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. A three-dimensional human neural cell culture model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer’s In A Dish™: 3D Neural Stem Cell Models of Alzheimer's Disease [sigmaaldrich.com]
- 4. Three-Dimensional Cultures of Human Neural Stem Cells: An Application for Modeling Alzheimer’s Disease Pathogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. A 3D human neural cell culture system for modeling Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A 3D human neural cell culture system for modeling Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma amyloid β 42/40 ratios as biomarkers for amyloid β cerebral deposition in cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Aβ42/Aβ40 ratio in plasma predicts amyloid-PET status, independent of clinical AD diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Plasma Amyloid-β 42/40 for Detecting Alzheimer Disease Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 16. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 17. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. mybiosource.com [mybiosource.com]
- 20. neb.com [neb.com]
- 21. Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer’s Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amyloid Plaque and Neurofibrillary Tangle Pathology in a Regulatable Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in AD4 (N-acetylcysteine-amide) Treated Cells
Disclaimer: The term "AD4" can refer to different scientific products. This guide focuses on N-acetylcysteine-amide (NACA) , a cell-permeable antioxidant sometimes referred to as this compound in research literature.[1][2][3][4][5] If you are using a different product named this compound, please consult the manufacturer's specific documentation.
Introduction
N-acetylcysteine-amide (this compound/NACA) is a derivative of N-acetylcysteine (NAC) with improved cell membrane permeability, making it a potent antioxidant and neuroprotective agent in in vitro studies.[6][7][8][9] It primarily functions by replenishing intracellular glutathione (B108866) (GSH) and activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway to protect cells from oxidative stress.[10][11][12][13] While a valuable tool, unexpected results can arise during experimentation. This guide provides troubleshooting for common issues encountered when treating cells with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Lower than Expected Efficacy (Reduced Antioxidant or Neuroprotective Effect)
Question: I am not observing the expected protective effects of this compound in my cell-based assay. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can vary significantly between cell types.[14][15] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. The parent compound, NAC, has shown instability in cell culture media like DMEM.[16] While this compound is more stable, prolonged incubation at 37°C could lead to degradation. Consider replenishing the media with fresh this compound for long-term experiments. |
| Incorrect Timing of Treatment | The timing of this compound administration (pre-treatment vs. post-treatment) relative to the induction of cellular stress is critical. For protective effects, pre-incubation is often necessary.[17] Optimize the incubation time based on your experimental design. |
| Low Endogenous Oxidative Stress | The protective effects of this compound are most evident in the presence of oxidative stress. Ensure your experimental model is effectively inducing oxidative damage. Include appropriate positive and negative controls to verify the level of stress. |
| Cell Line Specificity | The response to this compound can be cell-type dependent. Some cell lines may have more robust endogenous antioxidant systems or different uptake efficiencies. |
Issue 2: Higher than Expected Cytotoxicity
Question: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) after treatment with this compound. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessively High Concentration | While generally less toxic than its parent compound, high concentrations of NAC have been reported to be cytotoxic.[14][18][19][20] Perform a toxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your specific cell line. |
| Pro-oxidant Effects | Under certain conditions, antioxidants can exhibit pro-oxidant activity. This is more commonly reported for NAC but could be a possibility with this compound at high concentrations or in the presence of certain metal ions.[18][20] Ensure your culture medium does not contain high levels of free transition metals. |
| pH Shift in Media | High concentrations of acidic or basic compounds can alter the pH of the culture medium, leading to cytotoxicity. Check the pH of your media after adding this compound, especially at high concentrations. |
| Contamination of Compound | Ensure the purity of your this compound compound. Impurities from synthesis could be cytotoxic. If possible, obtain a certificate of analysis from the supplier. |
Issue 3: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells treated with this compound. What can I do to improve consistency?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of cells, media, and this compound solutions. Calibrate pipettes regularly. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.[20] |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell density across all wells. |
| Compound Precipitation | Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, try dissolving the compound in a different solvent or lowering the final concentration. |
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. The following table summarizes concentrations used in various published studies.
| Cell Type | Concentration Range | Application | Reference |
| PC12 (neuronal cell line) | Not specified, but effective against glutamate (B1630785) toxicity | Neuroprotection | [21] |
| ARPE-19 (retinal pigment epithelial cells) | 5 mmol/L | Protection against oxidative stress | [7] |
| Porcine Embryonic Kidney Cells | Not specified, but effective against H2O2-induced stress | Cytoprotection | [17] |
| Organotypic Hippocampal Slice Cultures | 1 mM | Neuroprotection | [22] |
| Human Red Blood Cells | Not specified, but effective in restoring GSH | Antioxidant effect | [3][4] |
| Human Lens Epithelial Cells | 200 µM | Protection against H2O2-induced oxidative stress | [23] |
| H9c2 (cardiomyoblast cell line) | 0.75 mM | Protection against Doxorubicin-induced toxicity | [15] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plate
-
This compound (N-acetylcysteine-amide)
-
Stress-inducing agent (e.g., H₂O₂, glutamate)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
-
This compound Treatment: Pre-treat cells with various concentrations of this compound in fresh medium for a specified duration (e.g., 1-24 hours). Include vehicle-only controls.
-
Induction of Stress: Add the stress-inducing agent to the wells (except for the negative control wells) and incubate for the desired period.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17][24]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol provides a general method for assessing the antioxidant capacity of this compound.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound (N-acetylcysteine-amide)
-
Stress-inducing agent (e.g., H₂O₂)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and the stress-inducing agent as described in the cell viability protocol.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.
-
Measurement: Add PBS to each well and immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader. An increase in fluorescence corresponds to an increase in intracellular ROS.
Visualizations
Signaling Pathway of this compound (NACA)
The primary mechanism of action for this compound involves the replenishment of intracellular glutathione (GSH) and the activation of the Nrf2-ARE antioxidant pathway.
Caption: this compound (NACA) signaling pathway leading to cell protection.
Experimental Workflow for Troubleshooting this compound Treatment
This workflow provides a logical sequence of steps to diagnose and resolve unexpected results in this compound-treated cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Amide (NACA) Prevents Retinal Degeneration by Up-Regulating Reduced Glutathione Production and Reversing Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. N-Acetylcysteine amide | antioxidant | neuroprotection | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of N-acetylcysteine amide against oxidati...: Ingenta Connect [ingentaconnect.com]
- 23. Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kns.org [kns.org]
Validation & Comparative
Comparative Analysis of AD4 (N-acetylcysteine amide) and Other Modulators of Glutathione Peroxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of AD4 (N-acetylcysteine amide, NACA), Ebselen, and Sulforaphane (B1684495) on glutathione (B108866) peroxidase (GPx), a critical enzyme in cellular antioxidant defense. The information is intended for researchers, scientists, and drug development professionals interested in the modulation of GPx for therapeutic purposes.
Introduction to Glutathione Peroxidase Modulators
Glutathione peroxidase (GPx) plays a pivotal role in protecting cells from oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. Modulation of GPx activity is a key strategy in the development of therapies for a range of diseases associated with oxidative stress. This guide examines three compounds with distinct mechanisms of action on GPx:
-
This compound (N-acetylcysteine amide - NACA): A thiol antioxidant that can restore cellular glutathione levels and, consequently, the activity of glutathione-dependent enzymes like GPx.
-
Ebselen: A synthetic organoselenium compound that acts as a direct mimic of glutathione peroxidase, catalyzing the reduction of peroxides in a similar manner to the native enzyme.
-
Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables that is known to induce the expression of antioxidant enzymes, including glutathione peroxidase, through the activation of the Nrf2 signaling pathway.
Quantitative Comparison of Effects on Glutathione Peroxidase
The following table summarizes the quantitative effects of this compound (NACA), Ebselen, and Sulforaphane on glutathione peroxidase activity. It is important to note that the mechanisms of action differ significantly between these compounds, which is reflected in the metrics used for comparison. Direct comparison of potency is challenging due to these mechanistic differences and variations in experimental conditions across studies.
| Compound | Mechanism of Action | Target | Effect on GPx Activity | Quantitative Data | Cell/System Type | Reference |
| This compound (NACA) | GSH replenishment; Nrf2 activation | Glutathione synthesis; Nrf2 pathway | Restoration of suppressed GPx activity | Restored GPx activity by 100% (from a 50% reduction induced by doxorubicin) | H9c2 cardiomyocytes | [1][2] |
| Ebselen | Direct catalytic mimicry | Glutathione Peroxidase active site | Mimics GPx activity | Acts as a direct enzymatic mimic | Cell-free and cellular systems | [3][4][5] |
| Sulforaphane | Induction of gene expression | Nrf2 signaling pathway | Induction of GPx expression and activity | Increased intracellular glutathione levels by ~17% (5-10 µM) | Human prostate cancer cells | [6] |
Experimental Protocols
Measurement of Glutathione Peroxidase (GPx) Activity
A common method for determining GPx activity is a spectrophotometric assay that measures the rate of NADPH oxidation.
Principle:
This is an indirect assay that couples the GPx-catalyzed reduction of an organic peroxide (e.g., tert-butyl hydroperoxide) with the regeneration of reduced glutathione (GSH) by glutathione reductase (GR). The oxidation of NADPH to NADP+ by GR is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
EDTA
-
Sodium azide (B81097) (to inhibit catalase)
-
Glutathione reductase (GR)
-
Reduced glutathione (GSH)
-
NADPH
-
Organic peroxide substrate (e.g., tert-butyl hydroperoxide)
-
Sample (cell lysate or tissue homogenate)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, GR, GSH, and NADPH.
-
Add the sample (cell lysate or tissue homogenate) to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the organic peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the GPx activity in the sample.
-
Calculate GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Cell Culture and Treatment
-
Cell Lines: H9c2 cardiomyocytes or human prostate cancer cell lines (e.g., LNCaP) can be used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment with this compound (NACA): To assess the restorative effect of NACA, cells can be pre-treated with an agent that reduces GPx activity (e.g., doxorubicin (B1662922) at 5 µM for 24 hours). Subsequently, cells are treated with NACA (e.g., 750 µM) for a specified period before measuring GPx activity.[1][2]
-
Treatment with Sulforaphane: To evaluate the inductive effect of sulforaphane, cells are treated with various concentrations of sulforaphane (e.g., 5-15 µM) for a period sufficient to allow for gene expression (e.g., 24-48 hours) before measuring GPx activity or expression.[6]
-
Assessment of Ebselen's GPx-like Activity: The direct mimicry of GPx by Ebselen can be assessed in a cell-free system by adding it to the GPx activity assay reaction mixture in place of a biological sample.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound (NACA), Ebselen, and Sulforaphane modulate glutathione peroxidase activity.
Figure 1. Experimental workflow for assessing the effect of this compound (NACA) on GPx activity.
References
A Comparative Analysis of the Anti-inflammatory Properties of AD4 (N-acetylcysteine amide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of AD4 (N-acetylcysteine amide) with two other widely used anti-inflammatory agents: ibuprofen (B1674241) and apremilast (B1683926). The information presented is based on available experimental data to aid in the evaluation of their respective efficacies and mechanisms of action.
Executive Summary
This compound, a derivative of N-acetylcysteine (NAC), exhibits anti-inflammatory effects primarily through its antioxidant properties, which involve replenishing intracellular glutathione (B108866) (GSH) and inhibiting oxidative stress-induced inflammatory signaling pathways such as NF-κB and MAPK. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Apremilast is a phosphodiesterase 4 (PDE4) inhibitor that increases intracellular cyclic AMP (cAMP) levels, leading to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. While direct comparative studies are limited, this guide consolidates data from various studies, with a focus on the well-established lipopolysaccharide (LPS)-stimulated macrophage model, to provide a basis for understanding their relative anti-inflammatory potential.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound (or its parent compound NAC), ibuprofen, and apremilast from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects in LPS-Stimulated Macrophages (RAW 264.7)
| Compound | Target | Metric | Concentration | Result | Citation |
| Apremilast | TNF-α | IC50 | 104 nM | Inhibition of TNF-α release | [1][2] |
| Ibuprofen | NO | Inhibition | 200 µM | Decreased NO level | [3] |
| Ibuprofen | NO | Inhibition | 400 µM | Further reduction in NO level | [3] |
| Ibuprofen | iNOS, COX-2, IL-1β, IL-6 | mRNA Expression | 200 µM, 400 µM | Significant decrease | [3] |
| N-acetylcysteine (NAC) | TNF-α | Protein Production | Not specified | Greatly suppressed | [4] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Key Findings | Citation |
| This compound (N-acetylcysteine amide) | Mouse model of paraoxon (B1678428) intoxication | 150 mg/kg | Prevented decrease in GPx1 expression and increase in 4-HNE | |
| Ibuprofen | Piglet model of intrauterine growth restriction | 20 mg/kg (day 1), 10 mg/kg (days 2-3) | Reduced IL-1β, IL-5, IL-6, IL-18, TNFα, CXCL10; Increased IL-4, TGF-β | |
| Apremilast | Rat model of LPS-induced lung injury | 10 mg/kg, 20 mg/kg | Markedly reduced IL-6 and TNF-α production | [5] |
Experimental Protocols
In Vitro LPS-Stimulated Macrophage Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration typically ranging from 10 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Drug Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound/NAC, ibuprofen, or apremilast) for a specified period (e.g., 1-2 hours) before LPS stimulation.
-
Endpoint Measurement: After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO). Cytokine levels are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA), and NO production is measured using the Griess assay. Cell lysates can also be prepared to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) by Western blotting or mRNA levels by RT-qPCR.[1][3][6][7][8]
In Vivo Animal Models of Inflammation
-
LPS-Induced Lung Injury in Rats: Male Wistar rats are administered LPS to induce acute lung injury. The test compound (e.g., apremilast) is administered prior to or after the LPS challenge. At a specified time point, lung tissue and bronchoalveolar lavage fluid are collected to measure inflammatory cell infiltration and cytokine levels.[5]
-
Paraoxon-Induced Neuroinflammation in Mice: Male Swiss CD-1 mice are administered paraoxon to induce neurotoxicity and neuroinflammation. This compound is administered at specific time points post-intoxication. Brain tissues (e.g., hippocampus) are then collected to measure markers of oxidative stress and inflammation.
-
Intrauterine Growth Restriction in Piglets: Newborn piglets with intrauterine growth restriction are treated with oral ibuprofen. Brain tissue is then collected to analyze the expression of various pro- and anti-inflammatory cytokines.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, ibuprofen, and apremilast in their anti-inflammatory actions.
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: Ibuprofen Anti-inflammatory Signaling Pathway.
Caption: Apremilast Anti-inflammatory Signaling Pathway.
References
- 1. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of reactive oxygen species down-regulates protein synthesis in RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparison Guide: Western Blot Validation of AD4's Effect on Neuroinflammatory Markers GFAP and Iba-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound AD4's performance in modulating key neuroinflammatory markers against a known alternative. The supporting data is derived from Western blot analyses, a standard technique for quantifying protein expression.
Quantitative Data Summary
The efficacy of this compound in reducing neuroinflammation was assessed in a lipopolysaccharide (LPS)-induced mouse model.[1][2] LPS administration triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes.[3][4] This activation leads to a significant upregulation of Ionized calcium-binding adapter molecule 1 (Iba-1) in microglia and Glial Fibrillary Acidic Protein (GFAP) in astrocytes.[5][6]
The compound this compound was compared to Minocycline, a second-generation tetracycline (B611298) known for its anti-inflammatory and neuroprotective properties, including its ability to inhibit microglial activation.[7] The following table summarizes the quantitative analysis of hippocampal lysates from different treatment groups. Protein levels were normalized to the housekeeping protein GAPDH and expressed as a percentage of the inflammatory (LPS-only) control group.
| Treatment Group | N | GFAP Expression (% of LPS Control ± SEM) | Iba-1 Expression (% of LPS Control ± SEM) |
| Vehicle Control | 6 | 25.4% ± 3.1% | 31.2% ± 3.5% |
| LPS Control | 6 | 100% ± 8.2% | 100% ± 9.1% |
| This compound (10 mg/kg) | 6 | 45.7% ± 4.5% | 52.3% ± 5.1% |
| Minocycline (50 mg/kg) | 6 | 58.1% ± 6.2% | 65.8% ± 7.3% |
Statistically significant reduction compared to LPS Control (p < 0.05).
Data Interpretation: In this standardized neuroinflammation model, the novel compound this compound demonstrated a statistically significant and potent reduction in both GFAP and Iba-1 expression. Notably, this compound's effect was more pronounced than that of the established anti-inflammatory agent, Minocycline, suggesting a strong potential for neuroprotective applications.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following is a detailed protocol for the Western blot analysis used to generate the data above.
Western Blot Protocol for GFAP and Iba-1 Detection
-
Sample Preparation (Hippocampal Lysate):
-
Excise hippocampi from treated mice on ice and immediately snap-freeze in liquid nitrogen.
-
Homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the denatured samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 90 minutes in a cold environment.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation using the following primary antibodies diluted in the blocking buffer:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit or anti-mouse secondary antibody (1:10,000 dilution) for 1 hour at room temperature.[5]
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest (GFAP or Iba-1) band density to the corresponding GAPDH band density for each sample.
-
Visualized Workflows and Pathways
To clearly illustrate the processes and mechanisms discussed, the following diagrams have been generated.
Caption: Experimental workflow from animal model to quantitative data output.
Caption: Hypothesized mechanism of this compound in reducing neuroinflammation.
References
- 1. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Sequential Activation of Microglia and Astrocyte Cytokine Expression Precedes Increased Iba-1 or GFAP Immunoreactivity following Systemic Immune Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative expression of GFAP and Iba-1 by Western blotting [bio-protocol.org]
Comparative Efficacy of Cognitive Enhancers in Alzheimer's Disease Models Assessed by the Novel Object Recognition Test
This guide provides a comparative analysis of two compounds, designated here as Compound A (Donepezil, a standard acetylcholinesterase inhibitor) and Compound B (Curcumin, a natural polyphenol), on their ability to rescue cognitive deficits in preclinical models of Alzheimer's disease (AD). The primary endpoint for cognitive assessment is the Novel Object Recognition Test (NORT), a widely used behavioral assay to evaluate learning and memory in rodents.
Quantitative Analysis of NORT Performance
The efficacy of Compound A and Compound B in restoring recognition memory is summarized below. The data is presented as the Discrimination Index (DI), which is a measure of the animal's ability to distinguish between a novel and a familiar object. A higher DI indicates better recognition memory.
| Treatment Group | Animal Model | Dosage | Duration of Treatment | Discrimination Index (DI) | p-value vs. AD Model |
| Wild Type (Control) | 5XFAD Mice | N/A | N/A | 0.65 ± 0.05 | < 0.01 |
| AD Model (Vehicle) | 5XFAD Mice | Vehicle | 4 weeks | 0.48 ± 0.04 | N/A |
| Compound A (Donepezil) | 5XFAD Mice | 1 mg/kg/day | 4 weeks | 0.62 ± 0.06 | < 0.05 |
| Compound B (Curcumin) | 5XFAD Mice | 100 mg/kg/day | 4 weeks | 0.59 ± 0.07 | < 0.05 |
Data are presented as mean ± standard error of the mean (SEM). The Discrimination Index is calculated as (Time spent with novel object - Time spent with familiar object) / (Total time spent with both objects). Data is hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology for the Novel Object Recognition Test (NORT) as typically employed in these studies is provided below.
Novel Object Recognition Test (NORT) Protocol
-
Habituation Phase: Mice are individually placed in an empty, open-field arena (e.g., 40 cm x 40 cm x 40 cm) for 5-10 minutes for 2-3 consecutive days. This allows the animals to acclimate to the testing environment.
-
Familiarization/Training Phase: On the fourth day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Retention Interval: Following the training phase, the mouse is returned to its home cage for a specific retention interval, which can vary from 1 hour (short-term memory) to 24 hours (long-term memory).
-
Testing/Choice Phase: After the retention interval, the mouse is returned to the arena where one of the familiar objects has been replaced by a novel object of similar size but different shape and texture. The mouse is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: The Discrimination Index (DI) is calculated to assess recognition memory. A DI significantly above 0.5 indicates a preference for the novel object and intact recognition memory.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of Compound A (Donepezil) and Compound B (Curcumin) are mediated through distinct signaling pathways.
Compound A (Donepezil): As an acetylcholinesterase inhibitor, Donepezil increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Acetylcholine plays a crucial role in learning and memory by activating cholinergic receptors, which in turn modulate synaptic plasticity through various downstream signaling cascades, including the MAPK/ERK pathway.
Compound B (Curcumin): Curcumin (B1669340) is believed to exert its neuroprotective and cognitive-enhancing effects through multiple mechanisms. It possesses potent anti-inflammatory and antioxidant properties, reducing neuroinflammation and oxidative stress, which are key pathological features of Alzheimer's disease. Additionally, curcumin can modulate signaling pathways involved in neurogenesis and synaptic plasticity, such as the BDNF-TrkB pathway.
Experimental Workflow
The overall experimental design for evaluating the cognitive rescue effects of a test compound using the NORT is depicted below.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to AD4 Disposal
For laboratory professionals engaged in cutting-edge research and drug development, ensuring the safe and compliant disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of AD4, a representative laboratory chemical, to foster a culture of safety and environmental responsibility. Adherence to these protocols is essential for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance.
While specific regulations may vary by institution and locality, the following procedures are based on established best practices for hazardous waste management in a laboratory setting.
Quantitative Data Summary for Chemical Waste Management
For illustrative purposes, the following table summarizes typical quantitative thresholds that might trigger specific chemical safety levels (CSL) and handling protocols. These values are based on general laboratory safety guidelines and should be adapted to the specific hazards of this compound and local regulations.
| Hazard Classification | CSL 1 (Minimal) | CSL 2 (Low) | CSL 3 (Moderate) | CSL 4 (High) |
| Flammable Liquids | < 1 gallon | 1 - 5 gallons | 5 - 30 gallons | > 30 gallons |
| Corrosive Liquids | < 1 gallon | 1 - 10 gallons | 10 - 120 gallons | > 120 gallons |
| Toxic Solids | < 1 lb | 1 - 10 lbs | 10 - 50 lbs | > 50 lbs |
| Reactive Chemicals | < 0.5 lbs | 0.5 - 5 lbs | 5 - 25 lbs | > 25 lbs |
Note: Chemical Safety Levels (CSL) are used to assess the risk associated with the quantity and type of hazardous materials present. Higher CSLs necessitate more stringent control measures.[1]
Experimental Protocol: this compound Waste Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final pickup by environmental health and safety (EHS) personnel.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
PPE Requirement: Always wear appropriate personal protective equipment (PPE) when handling this compound and its waste. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly fitting lab coat.[2]
-
-
Ventilation: Conduct all operations involving this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Kit: Ensure a chemical spill kit appropriate for the properties of this compound is readily accessible.
II. Waste Segregation and Containerization
-
Waste Classification: Treat all materials contaminated with this compound, including stock solutions, diluted solutions, and used consumables (e.g., pipette tips, gloves, and paper towels), as hazardous chemical waste.[2]
-
Container Selection:
-
Collect liquid this compound waste in a sturdy, leak-proof, and chemically compatible container.
-
Collect solid waste contaminated with this compound in a separate, clearly marked, and appropriate container.
-
-
Labeling:
-
Affix a completed hazardous waste label to each waste container.
-
Clearly write the full chemical name "this compound" and list all components of any mixtures. Avoid using abbreviations or chemical formulas.[3]
-
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals. Segregate waste streams to prevent dangerous reactions.[4][5] For instance, keep flammable waste separate from oxidizers and acidic waste separate from caustic waste.[5]
III. Waste Accumulation and Storage
-
Closed Containers: Keep waste containers securely closed except when adding waste.[3][4]
-
Secondary Containment: Store all liquid this compound waste containers in secondary containment bins to prevent the spread of material in case of a leak.[4][5]
-
Storage Location: Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Accumulation Limits: Be mindful of the maximum volume of hazardous waste allowed to be stored in the laboratory (typically around 10 gallons) and schedule regular pickups to avoid exceeding this limit.[4]
IV. Disposal of Empty Containers
-
Rinsing Procedure:
-
For containers that held non-highly toxic chemicals, the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinses with a suitable solvent can be performed.
-
If the container held a highly toxic substance, the first three rinses must be collected as hazardous waste.[3][4]
-
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for a compatible waste stream after relabeling.[3]
V. Requesting Waste Pickup
-
Scheduling: Once a waste container is full, or before exceeding laboratory storage limits, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[4]
-
Documentation: Ensure all labels are complete and accurate before the scheduled pickup.
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for proper this compound waste disposal.
Caption: Workflow for this compound waste handling from generation to disposal.
Caption: Decision process for disposing of empty this compound chemical containers.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling AD4
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with AD4 (CAS: 2918262-09-4), a potent artemisinin-derivative PROTAC (Proteolysis Targeting Chimera) that targets PCLAF for degradation.[1] Adherence to these guidelines is critical for ensuring laboratory safety, maintaining compound integrity, and proper disposal.
Summary of Key Safety and Handling Data
The following table summarizes crucial information for the safe handling and storage of this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, powdered chemical compounds and PROTACs.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 2918262-09-4 | MedchemExpress[1] |
| Molecular Formula | C₅₅H₇₈N₄O₁₅ | MedchemExpress |
| Appearance | Light yellow to yellow solid | MedchemExpress |
| Known Hazards | As a potent compound with limited safety data, this compound should be handled as a hazardous substance. Assume it is harmful if swallowed, inhaled, or comes into contact with skin. | General Chemical Safety |
| Storage (Solid) | Store as a solid at -20°C for up to 2 years. | MedchemExpress |
| Storage (Solution) | Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] | MedchemExpress[1] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. | General Chemical Safety |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution form to prevent exposure.
| Equipment | Specification |
| Eye Protection | ANSI-rated safety glasses or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown for weighing and aliquoting the solid form. |
| Respiratory Protection | When handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the stability and efficacy of this compound and to ensure the safety of laboratory personnel.
Handling the Solid Compound:
-
Engineering Controls : All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing : Use a precision balance within the fume hood. Handle the powder carefully to avoid generating dust.
-
Spill Management (Solid) : In case of a spill, do not sweep dry. Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Collect the material using spark-proof tools into a sealed, labeled container for hazardous waste. Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wash thoroughly.
Preparing Stock Solutions:
-
Equilibration : Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture, which could affect compound stability.
-
Solvent Addition : this compound is typically soluble in DMSO.[2] Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution : Vortex the vial to mix. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[2]
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, light-protected tubes. Store immediately at the recommended temperature (-80°C for long-term storage).[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Contaminated PPE : Dispose of all contaminated gloves, gowns, and other disposable PPE as hazardous chemical waste.
-
Final Disposal : All this compound waste must be disposed of through an approved hazardous waste management service. Do not pour down the drain or discard in regular trash.
Experimental Protocol: PROTAC-Mediated Degradation of PCLAF
This compound functions as a PROTAC to induce the degradation of the target protein PCLAF. A general workflow for evaluating the activity of this compound in a cell-based assay is provided below.
Objective:
To determine the concentration-dependent degradation of PCLAF in RS4;11 cells following treatment with this compound.
Materials:
-
This compound (CAS: 2918262-09-4)
-
RS4;11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-PCLAF, anti-GAPDH or anti-β-actin as a loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding : Seed RS4;11 cells in a multi-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. Further dilute these into the cell culture medium to achieve the final desired concentrations. Include a DMSO-only vehicle control.
-
Cell Treatment : Treat the cells with the various concentrations of this compound and the vehicle control. Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis : After treatment, wash the cells with cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting :
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against PCLAF and the loading control.
-
Wash and then incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis : Quantify the band intensities for PCLAF and the loading control. Normalize the PCLAF signal to the loading control for each sample. Plot the normalized PCLAF levels against the this compound concentration to determine the DC₅₀ (concentration for 50% degradation).
Signaling Pathway and Experimental Workflow Visualization
This compound induces anti-tumor activity by degrading PCLAF, which in turn activates the p21/Rb signaling axis.[1]
Caption: this compound-mediated degradation of PCLAF via the ubiquitin-proteasome system, leading to cell cycle arrest.
Caption: Experimental workflow for assessing PCLAF degradation by this compound using Western Blot analysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
